5-Bromo-6-chloro-1H-indole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZUROGBNBCCPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560074 | |
| Record name | 5-Bromo-6-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122531-09-3 | |
| Record name | 5-Bromo-6-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-6-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 5-Bromo-6-chloro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical characteristics, spectral data, synthesis protocols, and potential therapeutic applications, with a focus on its role as a scaffold for kinase inhibitors.
Core Chemical and Physical Properties
This compound is a solid, polycyclic aromatic compound. The presence of both bromine and chlorine atoms on the indole ring significantly influences its electronic properties and biological activity.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrClN | [1][2][3] |
| Molecular Weight | 230.49 g/mol | [1][2][3] |
| CAS Number | 122531-09-3 | [1][2][3] |
| Physical Form | Solid | [2] |
| Melting Point | Not explicitly available | |
| Boiling Point | Not explicitly available | |
| Solubility | Not explicitly available; likely soluble in organic solvents like acetone.[2] |
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the eight carbon atoms of the indole core. The positions of these signals are sensitive to the electronic environment created by the bromine and chlorine atoms. For reference, the ¹³C NMR chemical shifts for 5-bromo-3-methyl-1H-indole in CDCl₃ are: 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, and 111.60 ppm.[4]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include N-H stretching, C-H aromatic stretching, and C=C aromatic stretching vibrations.
Experimental Protocols
Synthesis of this compound
A documented synthetic route to this compound involves the reaction of 1-bromo-2-chloro-4-nitrobenzene with vinylmagnesium bromide.[1]
Materials:
-
1-bromo-2-chloro-4-nitrobenzene
-
Vinylmagnesium bromide (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl), aqueous solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Under a nitrogen atmosphere, dissolve 1-bromo-2-chloro-4-nitrobenzene (57.4 g, 0.243 mol) in anhydrous THF (500 mL) and cool the solution to -40°C.
-
Slowly add vinylmagnesium bromide (1 M solution in THF, 728 mL, 0.728 mol) dropwise to the cooled solution.
-
Maintain the reaction mixture at -40°C with continuous stirring for 1 hour after the addition is complete.
-
Quench the reaction by adding aqueous ammonium chloride solution and allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate. Combine the organic layers.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solution.
-
Purify the crude product by column chromatography on silica gel to obtain this compound (yield: 8.40 g, 15%).[1]
Applications in Drug Development
Halogenated indoles are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The introduction of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[6]
Anticancer Potential and Kinase Inhibition
Derivatives of bromo-chloro-indoles are being investigated for their potential as anticancer agents.[7] A primary mechanism of action for many indole-based anticancer compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[8] The indole scaffold can serve as a template for designing inhibitors that target the ATP-binding site of kinases such as Epidermal Growth Factor Receptor (EGFR).[6] Structure-activity relationship (SAR) studies have shown that the type and position of halogen substituents on the indole ring can significantly influence the inhibitory potency and selectivity of these compounds.[9][10]
References
- 1. This compound | 122531-09-3 [chemicalbook.com]
- 2. This compound | 122531-09-3 [sigmaaldrich.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
5-Bromo-6-chloro-1H-indole CAS number and structure
An In-depth Technical Guide to 5-Bromo-6-chloro-1H-indole for Researchers and Drug Development Professionals
Introduction
This compound is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a derivative of indole, a privileged scaffold found in numerous natural products and pharmaceuticals, this compound serves as a crucial building block for the synthesis of more complex molecules with diverse biological activities. Its unique substitution pattern, featuring both bromine and chlorine atoms, modulates its electronic properties and provides vectors for further chemical modification, making it an attractive starting material for the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of this compound, including its chemical structure, physical properties, synthesis protocols, and applications in drug development, with a particular focus on its role in the creation of anti-cancer agents.
Chemical Structure and Properties
The foundational characteristics of this compound are summarized below. The presence of the bromo and chloro substituents on the benzene ring portion of the indole scaffold is critical to its reactivity and the biological activity of its derivatives.
dot graph { graph [layout=neato, overlap=false, splines=true, bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#202124"];
// Atom coordinates N1 [pos="0,0.42!", label="N"]; C2 [pos="0.87,0.84!", label="C"]; C3 [pos="1.29,0!", label="C"]; C3a [pos="0.43,-0.84!", label="C"]; C4 [pos="0.87,-1.68!", label="C"]; C5 [pos="0,-2.52!", label="C"]; C6 [pos="-0.87,-1.68!", label="C"]; C7 [pos="-0.87,0!", label="C"]; C7a [pos="-0.43,-0.84!", label="C"]; H1 [pos="-0.3,-0.18!", label="H"]; Br5 [pos="0.3,-3.52!", label="Br"]; Cl6 [pos="-1.77,-2.38!", label="Cl"];
// Double bonds C2 -- C3 [style=double, len=1.0]; C4 -- C5 [style=double, len=1.0]; C6 -- C7 [style=double, len=1.0]; C3a -- C7a [style=double, len=1.0];
// Single bonds N1 -- C2; C3 -- C3a; C3a -- C4; C5 -- C6; C7 -- C7a; C7a -- N1; N1 -- H1; C5 -- Br5; C6 -- Cl6;
// Invisible nodes for atom labels H2_label [pos="1.3,1.3", label="H"]; H3_label [pos="2.1,0", label="H"]; H4_label [pos="1.6,-2.1", label="H"]; H7_label [pos="-1.6,0.5", label="H"];
// Invisible edges for atom labels C2 -- H2_label [style=invis]; C3 -- H3_label [style=invis]; C4 -- H4_label [style=invis]; C7 -- H7_label [style=invis]; }
Figure 1: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 122531-09-3 | [1] |
| Molecular Formula | C₈H₅BrClN | [2] |
| Molecular Weight | 230.49 g/mol | |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | |
| SMILES | ClC1=CC2=C(C=C1Br)/C=C\N2 | |
| InChI Key | SMZUROGBNBCCPT-UHFFFAOYSA-N | [2] |
| Storage | Store under inert gas | [2] |
Synthesis and Experimental Protocols
This compound can be synthesized via multiple routes. Below are detailed protocols for its synthesis and the synthesis of a key derivative, which highlights its utility as a chemical intermediate.
Protocol 1: Synthesis of this compound
This protocol describes a method starting from 1-bromo-2-chloro-4-nitrobenzene.[3]
Materials:
-
1-bromo-2-chloro-4-nitrobenzene
-
Vinylmagnesium bromide (1 M solution in THF)
-
Tetrahydrofuran (THF)
-
Aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Under a nitrogen atmosphere, dissolve 1-bromo-2-chloro-4-nitrobenzene (57.4 g, 0.243 mol) in tetrahydrofuran (500 mL).
-
Cool the solution to -40°C.
-
Slowly add vinylmagnesium bromide (1 M solution in THF, 728 mL, 0.728 mol) dropwise while maintaining the temperature at -40°C.
-
After the addition is complete, continue stirring the reaction mixture at -40°C for 1 hour.
-
Quench the reaction by adding aqueous ammonium chloride solution.
-
Allow the mixture to gradually warm to room temperature.
-
Extract the product into ethyl acetate. Combine the organic layers.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Synthesis of 1-Acetyl-5-bromo-6-chloro-3-indoleethyl Ester (A Key Derivative)
This multi-step protocol illustrates the use of halogenated precursors to construct the indole ring system, a common strategy in organic synthesis.[4]
Figure 2: Synthesis workflow for a key indole derivative.
Step 1: Bromination
-
Add 4-chloro-2-aminobenzoic acid (20.00 g, 116.6 mmol) to a 500 mL round-bottom flask.
-
Add acetonitrile (300 mL) and stir vigorously to form a suspension.
-
Slowly add N-bromosuccinimide (NBS) (20.75 g, 116.6 mmol) in small portions at room temperature.
-
After the addition, continue stirring for 1 hour.
-
Remove the solvent by rotary evaporation.
-
Add water, stir, filter, wash, and dry the solid in a vacuum to obtain 5-bromo-4-chloro-2-aminobenzoic acid.[4]
Step 2: Nucleophilic Substitution
-
The resulting 5-bromo-4-chloro-2-aminobenzoic acid is reacted with sodium chloroacetate to yield N-(4-bromo-5-chloro-2-carboxyl)phenylglycine.[4]
Step 3: Cyclization and Decarboxylation
-
The N-(4-bromo-5-chloro-2-carboxyl)phenylglycine undergoes a cyclization and decarboxylation reaction in the presence of acetic anhydride and sodium acetate under reflux conditions.
-
This step yields 1-acetyl-5-bromo-6-chloro-3-indoleethyl ester, which can be further modified.[4]
Applications in Drug Development
The this compound scaffold is a valuable starting point for the synthesis of compounds with significant therapeutic potential. Its derivatives have been primarily investigated as anti-cancer agents due to their ability to inhibit key signaling pathways involved in tumor growth and proliferation.
Inhibition of Cancer-Related Signaling Pathways
Derivatives of halogenated indoles are known to target critical proteins in cell signaling cascades. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell growth.[5] Indole-based compounds can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation, thereby blocking downstream signaling.[5]
Figure 3: Inhibition of the EGFR signaling pathway by 5-halo-indole derivatives.
Building Block for PROTACs
Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality designed to selectively degrade target proteins.[6][7] These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[6] this compound serves as a valuable building block for creating the target-binding portion of PROTACs, enabling the development of novel degraders for various disease-related proteins.
Quantitative Data on Biological Activity
While specific bioactivity data for the parent this compound is limited in public literature, studies on closely related 5-chloro-indole derivatives demonstrate their potent anti-proliferative effects against several human cancer cell lines. This data underscores the potential of this chemical class in oncology research.
Table 2: Anti-proliferative Activity of Representative 5-Chloro-Indole Derivatives
| Compound ID | Target Cell Line | Activity Metric (GI₅₀) | Reference |
| 3e (m-piperidin-1-yl derivative) | Panc-1 (Pancreatic) | 29 nM | [8] |
| 3a-e (general class) | Various Cancer Lines | 29 nM - 42 nM | [8] |
| Erlotinib (Reference Drug) | Panc-1 (Pancreatic) | 33 nM | [8] |
Note: The data presented is for derivatives of 5-chloro-indole, not this compound itself, but is illustrative of the scaffold's potential.
Conclusion
This compound is a synthetically versatile and medicinally relevant molecule. Its utility as a key intermediate for complex chemical synthesis, combined with the proven biological activity of its derivatives, particularly as inhibitors of crucial oncogenic pathways like EGFR, establishes its importance for researchers in drug discovery. Future exploration of this scaffold is likely to yield novel therapeutic candidates, including potent kinase inhibitors and innovative protein degraders, further solidifying the role of halogenated indoles in the development of next-generation pharmaceuticals.
References
- 1. This compound [fengfeinewmaterials.com]
- 2. This compound | 122531-09-3 [sigmaaldrich.com]
- 3. This compound | 122531-09-3 [chemicalbook.com]
- 4. CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-6-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloro-1H-indole is a halogenated indole derivative of interest in medicinal chemistry and drug development. The precise structural elucidation and purity assessment of this compound are paramount for its application in research and synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the comprehensive characterization of this molecule.
Due to the limited availability of published experimental spectroscopic data for this compound, this guide provides a detailed overview of its predicted spectroscopic properties. These predictions are based on established principles of spectroscopy and comparative analysis with structurally related compounds. This document also outlines standardized experimental protocols for acquiring such data.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 122531-09-3 |
| Molecular Formula | C₈H₅BrClN |
| Molecular Weight | 230.49 g/mol |
Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the indole ring system and comparison with data from analogous compounds such as 5-bromoindole and 6-chloroindole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | br s | 1H | N-H |
| ~7.80 | s | 1H | H-4 |
| ~7.40 | s | 1H | H-7 |
| ~7.25 | t | 1H | H-2 |
| ~6.50 | t | 1H | H-3 |
Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~135.5 | C-7a |
| ~130.0 | C-3a |
| ~128.0 | C-6 |
| ~125.0 | C-2 |
| ~124.5 | C-4 |
| ~116.0 | C-5 |
| ~113.0 | C-7 |
| ~102.5 | C-3 |
Infrared (IR) Spectroscopy
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | N-H Stretch |
| ~3100-3000 | Aromatic C-H Stretch |
| ~1600, ~1450 | C=C Aromatic Ring Stretch |
| ~1100 | C-N Stretch |
| ~750 | C-Cl Stretch |
| ~650 | C-Br Stretch |
Mass Spectrometry (MS)
Predicted Major Mass-to-Charge Ratio (m/z) Peaks (Electron Ionization)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex molecular ion region.[1]
| m/z | Corresponding Fragment | Notes |
| 229, 231, 233 | [M]⁺ (Molecular Ion) | The isotopic pattern will be complex due to the combination of Br and Cl isotopes. The most abundant peaks will be for [C₈H₅⁷⁹Br³⁵ClN]⁺ and [C₈H₅⁸¹Br³⁵ClN]⁺ / [C₈H₅⁷⁹Br³⁷ClN]⁺. |
| 150, 152 | [M - Br]⁺ | Loss of a bromine radical, showing the characteristic 3:1 isotope pattern for one chlorine atom. |
| 194, 196 | [M - Cl]⁺ | Loss of a chlorine radical, showing the characteristic 1:1 isotope pattern for one bromine atom. |
| 115 | [M - Br - Cl]⁺ | Loss of both halogen radicals. |
Experimental Protocols
The following are generalized methodologies for acquiring the spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation :
-
For ¹H NMR, accurately weigh 5-10 mg of the solid sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[2]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, use a standard single-pulse experiment. Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required.[3]
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply firm and even pressure using the press arm to ensure good contact between the sample and the crystal.[4]
-
-
Instrument Setup and Data Acquisition :
-
Data Processing :
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
-
Instrument Setup and Data Acquisition (Electron Ionization - EI) :
-
Introduce the sample into the ion source. For solid samples, a direct insertion probe can be used, or the sample can be introduced via gas chromatography (GC-MS).
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6]
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Analysis :
-
Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
-
Examine the isotopic patterns to confirm the presence of bromine and chlorine.[7]
-
Mandatory Visualization
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. youtube.com [youtube.com]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. benchchem.com [benchchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
The Biological Versatility of 5-Bromo-6-chloro-1H-indole Derivatives: A Technical Guide for Drug Discovery
An In-depth Exploration of the Anticancer, Antimicrobial, and Antiviral Potential of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The strategic placement of halogen substituents on this heterocyclic scaffold has proven to be a powerful tool for modulating physicochemical properties and enhancing therapeutic efficacy. Among these, 5-Bromo-6-chloro-1H-indole derivatives have emerged as a promising class of compounds with a diverse range of biological activities, attracting significant attention from researchers in the fields of oncology, infectious diseases, and beyond. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Anticancer Activity: Targeting Key Signaling Pathways
While specific quantitative data for a broad range of this compound derivatives remains an area of active investigation, the broader class of halogenated indoles has demonstrated significant potential as anticancer agents. A notable mechanism of action for many indole derivatives is the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).
The EGFR signaling pathway plays a crucial role in regulating cell growth, and its dysregulation is a hallmark of many cancers. Indole derivatives can interfere with this pathway, leading to the suppression of tumor growth.
EGFR Signaling Pathway
The following diagram illustrates a simplified representation of the EGFR signaling cascade, a common target for indole-based anticancer compounds.
Antimicrobial Activity
Recent studies have highlighted the antibacterial potential of multi-halogenated indoles. Specifically, 5-bromo-6-chloroindole has been evaluated for its activity against various strains of Staphylococcus aureus, a significant human pathogen.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of 4-bromo-6-chloroindole and 5-bromo-6-chloroindole against four strains of S. aureus.[1]
| Compound | S. aureus Strain | MIC (µg/mL) |
| 4-Bromo-6-chloroindole | ATCC 6538 | 30 |
| USA300 | 30 | |
| Newman | 50 | |
| ATCC 25923 | 20 | |
| 5-Bromo-6-chloroindole | ATCC 6538 | 30 |
| USA300 | 30 | |
| Newman | 50 | |
| ATCC 25923 | 30 |
Antiviral Activity
The investigation into the antiviral properties of this compound derivatives is an emerging area of research. While comprehensive quantitative data for this specific substitution pattern is not yet widely available, the broader class of indole derivatives has shown promise against a variety of viruses. Further screening and evaluation are necessary to determine the specific antiviral spectrum and potency of this compound derivatives.
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed methodologies for key biological assays are provided below.
MTT Assay for Anticancer Activity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow of the MTT Assay:
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow of the Broth Microdilution MIC Test:
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, particularly in the antimicrobial domain, demonstrates the potential of this substitution pattern to yield potent biologically active molecules. Further research is warranted to expand the library of this compound derivatives and to conduct comprehensive screenings for their anticancer and antiviral activities. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds, paving the way for the identification of lead candidates for further preclinical and clinical development. The detailed experimental protocols provided herein serve as a valuable resource for researchers embarking on the exploration of this exciting class of compounds.
References
An In-depth Technical Guide to 5-Bromo-6-chloro-1H-indole: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 5-Bromo-6-chloro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this guide presents expected properties based on related structures and outlines detailed protocols for empirical determination.
Core Physicochemical Properties
This compound belongs to the class of halogenated indoles, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The introduction of bromine and chlorine atoms onto the indole scaffold significantly influences its physicochemical characteristics, such as lipophilicity and metabolic stability, which in turn affect its solubility and stability profile.
Solubility Profile
Table 1: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Poorly soluble | The hydrophobic indole ring and halogen substituents contribute to low aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. Related indole compounds show good solubility in DMSO.[1] |
| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent with strong solvating properties for organic molecules.[1] |
| Methanol | Moderately soluble | A polar protic solvent that can engage in hydrogen bonding, but the overall lipophilicity of the compound may limit high solubility. |
| Acetone | Soluble | A derivative, 5-Bromo-6-chloro-3-indolyl beta-D-glucopyranoside, is soluble in acetone, suggesting the parent indole may also be.[2] |
| Ethanol | Moderately soluble | Similar to methanol, its polarity allows for some dissolution. |
| Dichloromethane (DCM) | Soluble | A nonpolar organic solvent expected to effectively dissolve the lipophilic compound. |
| Ethyl Acetate | Soluble | The synthesis of this compound involves extraction with ethyl acetate, indicating good solubility.[3] |
Experimental Protocol for Solubility Determination
To quantitatively determine the solubility of this compound, the following shake-flask method is recommended, which is a reliable method for compounds with low solubility.[4][5]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, DMSO, methanol)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare a series of vials for each solvent to be tested.
-
Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
-
Add a known volume of the respective solvent to each vial.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Figure 1. Experimental workflow for solubility determination.
Stability Profile
The stability of this compound is crucial for its storage, handling, and application in biological assays. Potential degradation pathways for indole derivatives include oxidation, photodegradation, and pH-dependent hydrolysis.[1]
Table 2: Predicted Stability of this compound
| Condition | Predicted Stability | Rationale |
| pH | ||
| Acidic (pH < 4) | Potentially unstable | Indole-2-carboxylic acids can undergo decarboxylation under acidic conditions; the indole ring itself can be susceptible to polymerization.[1] |
| Neutral (pH 6-8) | Relatively stable | Generally the most stable pH range for many organic compounds. |
| Alkaline (pH > 8) | Potentially unstable | The indole ring may be more susceptible to oxidation at higher pH. |
| Temperature | ||
| Refrigerated (2-8 °C) | Stable | Recommended for short-term storage of solutions.[1] |
| Frozen (-20 °C) | Stable | Recommended for long-term storage of solid and stock solutions in anhydrous DMSO.[1] |
| Elevated (>40 °C) | Likely to degrade | Thermal stress can promote degradation. |
| Light | ||
| Ambient Light | Potentially unstable | The bromine atom can increase sensitivity to light, leading to photodegradation.[1] Protection from light is recommended. |
| UV Light | Unstable | High-energy UV light is expected to cause rapid degradation. |
Experimental Protocol for Stability Assessment
A stability-indicating HPLC method is the preferred approach to assess the stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound under different pH, temperature, and light conditions.
Materials:
-
This compound
-
HPLC-grade solvents and buffers (acidic, neutral, and basic)
-
Temperature-controlled chambers/incubators
-
Photostability chamber with controlled light exposure
-
HPLC system with a UV-Vis or PDA detector
-
Validated stability-indicating HPLC method
Procedure:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven at a high temperature (e.g., 80 °C).
-
Photodegradation: Expose a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber) for a specified duration. A dark control sample should be run in parallel.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using the stability-indicating HPLC method.
-
-
Data Evaluation:
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation.
-
The stability-indicating nature of the method is confirmed if the degradation products are well-resolved from the parent peak.
-
Figure 2. Workflow for stability testing.
Potential Biological Activity and Signaling Pathways
Halogenated indoles are a prominent class of compounds in medicinal chemistry, with many derivatives exhibiting potent anticancer activity.[6] A significant number of these compounds function as inhibitors of key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades that promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Indole derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.[7] While the specific targets of this compound have not been elucidated, its structural similarity to other bioactive halogenated indoles suggests it may also target such pathways.
Figure 3. EGFR signaling pathway and potential inhibition by this compound.
Synthesis
This compound can be synthesized from 1-bromo-2-chloro-4-nitrobenzene. The synthesis involves a reaction with vinylmagnesium bromide in tetrahydrofuran (THF) at low temperatures. The reaction is then quenched, and the product is extracted and purified by column chromatography.[3]
Conclusion
This compound is a compound with significant potential in drug discovery. Understanding its solubility and stability is paramount for its effective use in research and development. This guide provides a framework for predicting these properties and offers detailed experimental protocols for their quantitative determination. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.
References
The Advent of a Key Building Block: A Technical History of 5-Bromo-6-chloro-1H-indole
For Immediate Release
A cornerstone in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications, 5-Bromo-6-chloro-1H-indole is a halogenated indole derivative whose significance has grown steadily since its initial descriptions. This technical guide delves into the discovery, synthesis, and key properties of this versatile compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its scientific journey and practical applications.
Discovery and Context
The precise first synthesis of this compound is not prominently documented in a single, seminal publication. Its emergence is more broadly situated within the extensive exploration of halogenated indole scaffolds in medicinal chemistry. The indole nucleus is a privileged structure in numerous natural products and synthetic drugs, and halogenation is a well-established strategy to modulate the physicochemical and biological properties of these molecules, often enhancing their therapeutic potential. The introduction of bromine and chlorine atoms can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. While a specific "discovery" paper is not readily identifiable, the compound, bearing the CAS number 122531-09-3, became commercially available as a research chemical, indicating its synthesis and characterization in industrial or academic laboratories focused on creating novel building blocks for drug discovery and other chemical industries.
Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C₈H₅BrClN and a molecular weight of 230.49 g/mol .[1][2] Key physicochemical data are summarized in the table below.
| Property | Value |
| CAS Number | 122531-09-3 |
| Molecular Formula | C₈H₅BrClN |
| Molecular Weight | 230.49 g/mol |
| Physical Form | Solid |
| Purity | Typically ≥97% |
| Storage | Store under inert gas |
Synthesis and Experimental Protocols
A common and well-documented method for the synthesis of this compound involves the reaction of a substituted nitrobenzene with a vinyl Grignard reagent.[3]
Synthesis of this compound[3]
Experimental Protocol:
Under a nitrogen atmosphere, 1-bromo-2-chloro-4-nitrobenzene (57.4 g, 0.243 mol) is dissolved in tetrahydrofuran (THF, 500 mL) and the solution is cooled to -40°C. To this cooled solution, vinylmagnesium bromide (1 M solution in THF, 728 mL, 0.728 mol) is added slowly and dropwise. After the addition is complete, the reaction mixture is stirred at -40°C for an additional hour. The reaction is then quenched by the addition of an aqueous solution of ammonium chloride (NH₄Cl) and allowed to gradually warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield this compound.
Reaction Workflow:
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Note: The following is a generalized protocol for acquiring NMR spectra for indole derivatives and does not represent experimentally obtained data for this compound.
General NMR Acquisition Protocol
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation: A 400 MHz or higher NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: ~250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more.
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules.[3] Its utility is primarily in the fields of:
-
Pharmaceuticals: As a scaffold for the development of new therapeutic agents. The bromine and chlorine substituents provide sites for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.
-
Agrochemicals: In the synthesis of novel pesticides and herbicides.
-
Dyes and Materials Science: As a building block for functional organic materials.
Signaling Pathway Context:
References
The Latent Therapeutic Potential of the 5-Bromo-6-chloro-1H-indole Scaffold: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Halogenation of the indole ring is a well-established strategy to modulate the physicochemical and biological properties of these molecules, often leading to enhanced potency and target selectivity. The 5-Bromo-6-chloro-1H-indole scaffold, a di-halogenated indole, represents a promising, yet underexplored, starting point for the development of novel therapeutics. While direct therapeutic applications of this compound itself have not been extensively reported, its structural motifs are present in a variety of biologically active molecules. This technical guide explores the potential therapeutic targets of derivatives of this compound by examining the established activities of related mono- and di-halogenated indoles. We provide an overview of key signaling pathways that could be modulated by such derivatives, detailed experimental protocols for their evaluation, and a forward-looking perspective on the utility of this scaffold in drug discovery.
Introduction: The Promise of Halogenated Indoles
Indole derivatives are integral to a wide array of physiological processes and are the core of many natural products and synthetic drugs.[1] The introduction of halogen atoms, such as bromine and chlorine, can significantly alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[2] This often translates to improved pharmacological profiles. Specifically, 5-bromo- and 5-chloro-indole derivatives have demonstrated significant potential as anticancer and antimicrobial agents.[2][3] this compound serves as a key intermediate in the synthesis of more complex molecules, offering a unique combination of electronic and steric properties for further functionalization.[4][5]
Potential Therapeutic Targets
Based on the established biological activities of structurally related halogenated indoles, derivatives of this compound are likely to exhibit activity against several key therapeutic targets, particularly in the realm of oncology.
Protein Kinases
A significant number of halogenated indole derivatives function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Both 5-chloro and 5-bromo-indole derivatives have been investigated as EGFR inhibitors.[2] The halogen atom can influence the potency and selectivity of these inhibitors by forming halogen bonds within the ATP-binding site of the kinase.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several indole-containing compounds have been identified as effective VEGFR inhibitors.
-
Other Kinases: The indole scaffold is versatile and has been used to develop inhibitors for a range of other kinases, including Src, and Protein Kinase B/Akt.[6]
The diagram below illustrates a simplified representation of the EGFR signaling pathway, a potential target for derivatives of this compound.
Caption: Simplified EGFR signaling pathway and potential inhibition by a this compound derivative.
Other Potential Targets
Indole derivatives have shown a broad range of biological activities beyond kinase inhibition. These include:
-
Tubulin Polymerization: Some indole compounds interfere with the dynamics of microtubules, which are essential for cell division, making them attractive anticancer agents.
-
DNA Intercalation: Certain indole derivatives can insert themselves between the base pairs of DNA, disrupting DNA replication and transcription.
-
Apoptosis Induction: Many anticancer agents, including some indole derivatives, exert their effects by inducing programmed cell death, or apoptosis.
Quantitative Data for Related Halogenated Indoles
While specific quantitative data for derivatives of this compound are not available, the following table summarizes the activity of related halogenated indole compounds to provide a benchmark for potential potency.
| Compound Class | Target | Cell Line | IC50 | Reference |
| Indole-based sulfonohydrazide (with 4-chloro-phenyl) | Anticancer | MCF-7 (Breast) | 13.2 µM | N/A |
| Indole-based sulfonohydrazide (with 4-chloro-phenyl) | Anticancer | MDA-MB-468 (Breast) | 8.2 µM | N/A |
| 5-arylamino-6-chloro-1H-indazole-4,7-diones | Akt1 (Protein Kinase B) | N/A | Potent Inhibition | [6] |
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the therapeutic potential of novel derivatives of this compound.
Synthesis of a Hypothetical Derivative
This protocol outlines a general approach for the N-alkylation of this compound, a common first step in the synthesis of more complex derivatives.
Caption: General workflow for the N-alkylation of this compound.
Procedure:
-
Dissolution: Dissolve this compound in an appropriate anhydrous solvent (e.g., dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the solution in an ice bath and add a strong base (e.g., sodium hydride) portion-wise. Stir the mixture at this temperature for 30-60 minutes.
-
Alkylation: Add the desired alkyl halide dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Extraction: Carefully quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells and determine the IC50 value.
Conclusion and Future Directions
While this compound has primarily been utilized as a synthetic intermediate, the established and diverse biological activities of other halogenated indoles strongly suggest that its derivatives hold significant therapeutic potential. The di-halogenation pattern offers unique opportunities for medicinal chemists to fine-tune the electronic and steric properties of novel drug candidates. Future research should focus on the synthesis and biological evaluation of a library of derivatives of this compound, with a particular emphasis on their potential as kinase inhibitors for the treatment of cancer. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to embark on the exploration of this promising chemical scaffold.
References
- 1. Indole: A privileged scaffold for the design of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 122531-09-3 [chemicalbook.com]
- 6. Synthesis and biological evaluation of 5-arylamino-6-chloro-1H-indazole-4,7-diones as inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
Halogenated Indoles: A Comprehensive Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of halogen atoms onto the indole ring can significantly modulate the physicochemical and biological properties of these molecules, leading to enhanced therapeutic potential. This technical guide provides an in-depth review of halogenated indoles in medicinal chemistry, focusing on their synthesis, biological activities, and mechanisms of action.
Antimicrobial and Antifungal Activity
Halogenated indoles have emerged as a promising class of antimicrobial and antifungal agents, exhibiting potent activity against a range of pathogens, including drug-resistant strains.
Antibacterial Activity
Multi-halogenated indoles, in particular, have demonstrated significant bactericidal effects. For instance, a study on a library of multi-halogenated indoles identified 6-bromo-4-iodoindole and 4-bromo-6-chloroindole as lead compounds with potent activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[1][2] These compounds exhibited Minimum Inhibitory Concentrations (MICs) comparable to the antibiotic gentamicin.[1][2] The antibacterial effect is associated with the generation of intracellular reactive oxygen species (ROS) and the downregulation of quorum-sensing and virulence genes.[1][2]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 6-bromo-4-iodoindole | Staphylococcus aureus | 20-30 | [1][2] |
| 4-bromo-6-chloroindole | Staphylococcus aureus | 20-30 | [1][2] |
| 5-bromo-6-chloroindole | Staphylococcus aureus | 30 | [1] |
| Indole | Staphylococcus aureus | 1000 | [1] |
| 5-iodoindole | Staphylococcus aureus | 100 | [1] |
Antifungal Activity
Di-halogenated indoles have shown potent antifungal and antibiofilm activity against various Candida species, including drug-resistant strains.[3][4] Compounds like 4,6-dibromoindole and 5-bromo-4-chloroindole have displayed MIC values outperforming ketoconazole and comparable to miconazole.[3][4] Their mechanism of action involves the inhibition of the yeast-to-hyphae transition, a critical virulence factor for Candida albicans, and the induction of oxidative stress.[3][4][5][6]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4,6-dibromoindole | Candida albicans | 25 | [3][7] |
| 5-bromo-4-chloroindole | Candida albicans | 25 | [3][7] |
| 4,6-dibromoindole | Non-albicans Candida spp. | 10-50 | [3][7] |
| 5-bromo-4-chloroindole | Non-albicans Candida spp. | 10-50 | [3][7] |
| 5-iodoindole | Candida albicans | 75 | [7] |
| Indole | Candida albicans | 750 | [7] |
| 7-benzyloxyindole | Candida albicans | >2000 (inhibits biofilm at 4.5 µg/mL) | [5][6] |
| 4-fluoroindole | Candida albicans | - (inhibits biofilm) | [5][6] |
Anticancer Activity
The indole nucleus is a key pharmacophore in the development of anticancer agents. Halogenation has been shown to enhance the anticancer potency of indole derivatives, which can act through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.
Numerous halogenated indole derivatives have demonstrated significant cytotoxicity against a panel of human cancer cell lines. The substitution pattern of halogens on the indole ring plays a crucial role in determining the anticancer activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-dichloro-substituted indole conjugate | MCF-7 (Breast) | 12.2 | [8] |
| 4-nitro-substituted indole conjugate | MCF-7 (Breast) | 14.5 | [8] |
| p-chlorophenyl-containing indole analog | MCF-7 (Breast) | 13.2 | [8] |
| p-chlorophenyl-containing indole analog | MDA-MB-468 (Breast) | 8.2 | [8] |
| 3,5-Diprenyl indole | MIA PaCa-2 (Pancreatic) | 9.5 | [8] |
| Flavopereirine | HCT116 (Colorectal) | 8.15 | [8] |
| Flavopereirine | HT29 (Colorectal) | 9.58 | [8] |
| Flavopereirine | SW620 (Colorectal) | 10.52 | [8] |
| R=H, R'=3-NO2-4-Cl indole derivative | MCF-7 (Breast) | 0.34 | [8] |
| R=H, R'=3-NO2-4-Cl indole derivative | HT29 (Colorectal) | 0.57 | [8] |
| R=H, R'=3-NO2-4-Cl indole derivative | PC-3 (Prostate) | 1.17 | [8] |
| R=H, R'=3-NO2-4-Cl indole derivative | HepG2 (Liver) | 1.61 | [8] |
| R=H, R'=3-NO2-4-Cl indole derivative | A549 (Lung) | 2.02 | [8] |
Signaling Pathways and Mechanisms of Action
Antimicrobial Mechanism of Action
The antimicrobial activity of halogenated indoles is often multi-targeted, which is advantageous in minimizing the development of resistance. A key mechanism is the induction of intracellular reactive oxygen species (ROS), leading to oxidative damage to essential biomolecules. Furthermore, these compounds have been shown to interfere with bacterial communication by downregulating quorum-sensing systems, such as the agr system in S. aureus, which in turn suppresses the expression of virulence factors like α-hemolysin and nucleases.
Caption: Antimicrobial mechanism of halogenated indoles.
Anticancer Signaling Pathways
Halogenated indoles exert their anticancer effects by modulating multiple signaling pathways critical for cancer cell survival, proliferation, and metastasis. Two of the most significant pathways are the PI3K/Akt/mTOR and the MAPK/ERK pathways. By inhibiting these pathways, halogenated indoles can induce apoptosis, inhibit cell cycle progression, and suppress angiogenesis.
Caption: Anticancer signaling pathways modulated by halogenated indoles.
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of halogenated indoles.
General Synthesis of Halogenated Indoles
A common method for the synthesis of halogenated indoles is through electrophilic halogenation of the indole core.
Example Protocol: Bromination of 2-(Trifluoromethyl)-1H-indole
-
Dissolution: Dissolve 2-(trifluoromethyl)-1H-indole in a suitable solvent such as acetic acid.
-
Brominating Agent: Add a solution of bromine (Br₂) in acetic acid dropwise to the indole solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with a saturated solution of sodium thiosulfate to remove excess bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by column chromatography on silica gel to obtain the desired 3-bromo-2-(trifluoromethyl)-1H-indole. Confirm the structure using NMR and mass spectrometry.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method in 96-well plates.
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension from an overnight culture and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of the halogenated indole compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for S. aureus).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated indole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion
Halogenated indoles represent a versatile and promising class of compounds in medicinal chemistry with a broad spectrum of biological activities. The strategic incorporation of halogens can significantly enhance their antimicrobial, antifungal, and anticancer properties. The multi-targeted mechanisms of action of many halogenated indoles make them attractive candidates for overcoming drug resistance. Further exploration of structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the development of novel and effective therapeutics based on the halogenated indole scaffold.
References
- 1. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of 7‐benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of 7-benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 5-Bromo- and 5-Chloro-Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. Halogenation of the indole ring, particularly at the 5- and 6-positions with bromine and chlorine, has emerged as a key strategy for modulating the biological activity of these compounds. While 5-Bromo-6-chloro-1H-indole itself is primarily utilized as a versatile chemical intermediate, its derivatives have garnered significant attention for their potent and diverse pharmacological activities. This in-depth technical guide provides a comprehensive overview of the mechanisms of action of 5-bromo- and 5-chloro-indole derivatives, with a focus on their anticancer properties.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of 5-bromo- and 5-chloro-indole have demonstrated significant promise as anticancer agents, primarily through the inhibition of critical signaling pathways that drive tumor growth and proliferation. A major focus of research has been on their activity as inhibitors of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, through overexpression or mutation, is a common feature in many cancers, making it a prime target for therapeutic intervention.[2] Numerous 5-chloro- and 5-bromo-indole derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR, including the drug-resistant T790M mutation.[3][4]
These indole derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream substrates.[3] This blockade of signal transduction ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells.[2][5]
Caption: EGFR Signaling Pathway and Inhibition by 5-Bromo/Chloro-Indole Derivatives.
Quantitative Data on Biological Activity
The following tables summarize the in vitro inhibitory activities of representative 5-chloro- and 5-bromo-indole derivatives against various cancer cell lines and kinase targets.
Table 1: Antiproliferative Activity of 5-Chloro-Indole Derivatives
| Compound ID | Target Cell Line | GI₅₀ (nM) | Reference |
| 5c | Multiple | 29 - 47 | [6] |
| 5d | Multiple | 29 - 47 | [6] |
| 5f | Multiple | 29 - 47 | [6] |
| 5g | Multiple | 29 - 47 | [6] |
| 6e | Multiple | 29 - 47 | [6] |
| 6f | Multiple | 29 - 47 | [6] |
| 3e | Multiple | 29 - 78 | [7] |
Table 2: Kinase Inhibitory Activity of 5-Chloro-Indole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 5d | EGFRʷᵗ | 68 - 85 | [6] |
| 5f | EGFRʷᵗ | 68 - 85 | [6] |
| 5g | EGFRʷᵗ | 68 - 85 | [6] |
| 5f | EGFRᵀ⁷⁹⁰ᴹ | 9.5 | [6] |
| 5g | EGFRᵀ⁷⁹⁰ᴹ | 11.9 | [6] |
| 3e | EGFR | 68 | [7] |
Table 3: Antiproliferative Activity of 5-Bromo-Indole Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 3a | HepG2 | N/A | [2][5][8] |
| Compound 3a | A549 | N/A | [2][5][8] |
| Compound 3a | MCF-7 | N/A | [2][5][8] |
Note: Specific IC₅₀ values for compound 3a were not provided in the search results, but it was identified as the most potent compound tested.
Other Notable Biological Activities
Beyond their anticancer effects, derivatives of halogenated indoles exhibit a range of other biological activities:
-
Antimicrobial and Antiviral Activity: 5-Bromo-indole derivatives have shown potential as antimicrobial and antiviral agents.[9]
-
Neuroprotective Properties: Certain 5-bromo-indole compounds are being investigated for their neuroprotective effects.[9]
-
5-HT₃ Receptor Modulation: 5-Chloro-indole has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-hydroxytryptamine type 3 (5-HT₃) receptor, which may have therapeutic implications for conditions involving serotonergic dysfunction.[10]
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of 5-bromo- and 5-chloro-indole derivatives.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup: The kinase, substrate, ATP, and the test compound (indole derivative) are combined in a reaction buffer.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature to allow for the enzymatic reaction to proceed.
-
ADP Detection: After the incubation period, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP.
-
Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which generates a luminescent signal proportional to the ADP concentration.
-
Data Analysis: The luminescent signal is measured using a plate reader. The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.[3]
Caption: Workflow for a Kinase Inhibition Assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the indole derivative and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The GI₅₀ (concentration for 50% of maximal inhibition of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.[7]
Caption: General Workflow for an MTT Cell Viability Assay.
Conclusion
While this compound serves as a valuable building block in synthetic chemistry, its derivatives have demonstrated significant therapeutic potential, particularly in the field of oncology. The ability of these compounds to potently and selectively inhibit key signaling pathways, such as the EGFR pathway, underscores their promise as next-generation anticancer agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize the therapeutic applications of this versatile class of halogenated indoles. Future research will likely focus on refining the structure-activity relationships, improving pharmacokinetic profiles, and expanding the investigation into other disease areas.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 9. benchchem.com [benchchem.com]
- 10. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Bromo-6-chloro-1H-indole from 4-chloro-2-aminobenzoic acid
Topic: Synthesis of 5-Bromo-6-chloro-1H-indole from 4-chloro-2-aminobenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds. The specific substitution pattern of this molecule makes it a valuable intermediate for the synthesis of various therapeutic agents, including kinase inhibitors and compounds targeting neurological disorders. This document outlines a proposed multi-step synthetic route starting from the readily available 4-chloro-2-aminobenzoic acid. The described protocol is based on established chemical transformations, including electrophilic bromination, Sandmeyer reaction, Japp-Klingemann reaction, and Fischer indole synthesis, providing a comprehensive guide for its laboratory-scale preparation.
Proposed Synthetic Pathway
The synthesis of this compound from 4-chloro-2-aminobenzoic acid is proposed to proceed through a multi-step sequence. The key transformations involve the bromination of the starting material, conversion to a hydrazine derivative, and subsequent cyclization to form the indole ring, followed by decarboxylation.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-bromo-4-chloro-2-aminobenzoic acid
This initial step involves the regioselective bromination of 4-chloro-2-aminobenzoic acid. A patent describes a similar transformation using N-bromosuccinimide (NBS).
-
Materials:
-
4-chloro-2-aminobenzoic acid
-
N-bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Protocol:
-
In a round-bottom flask, dissolve 4-chloro-2-aminobenzoic acid (1.0 eq.) in concentrated sulfuric acid at 0 °C with stirring.
-
Slowly add N-bromosuccinimide (1.05 eq.) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to afford pure 5-bromo-4-chloro-2-aminobenzoic acid.
-
Step 2: Synthesis of 4-bromo-5-chloro-2-carboxyphenylhydrazine
This step involves the conversion of the amino group to a hydrazine via a Sandmeyer-type reaction sequence. The amino group is first diazotized and then reduced.
-
Materials:
-
5-bromo-4-chloro-2-aminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Beakers
-
Stirring apparatus
-
Filtration apparatus
-
-
Protocol:
-
Suspend 5-bromo-4-chloro-2-aminobenzoic acid (1.0 eq.) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq.) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition, continue stirring for 2-3 hours at room temperature.
-
Basify the reaction mixture with a concentrated NaOH solution to precipitate the hydrazine derivative.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Step 3: Synthesis of this compound-2-carboxylic acid
The formation of the indole ring is achieved through the Fischer indole synthesis, reacting the synthesized hydrazine with pyruvic acid. The Japp-Klingemann reaction is a related method to form the necessary hydrazone intermediate.
-
Materials:
-
4-bromo-5-chloro-2-carboxyphenylhydrazine
-
Pyruvic acid
-
Ethanol or Acetic acid
-
Reflux condenser
-
-
Protocol:
-
Dissolve 4-bromo-5-chloro-2-carboxyphenylhydrazine (1.0 eq.) and pyruvic acid (1.2 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 4: Synthesis of this compound
The final step is the decarboxylation of the indole-2-carboxylic acid to yield the target compound.
-
Materials:
-
This compound-2-carboxylic acid
-
High-boiling solvent (e.g., quinoline)
-
Copper powder (catalyst, optional)
-
Heating mantle
-
-
Protocol:
-
Place this compound-2-carboxylic acid in a flask with a high-boiling solvent like quinoline.
-
Add a catalytic amount of copper powder (optional, can facilitate decarboxylation).
-
Heat the mixture to a high temperature (typically 200-250 °C) until the evolution of CO₂ ceases.
-
Cool the reaction mixture and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid (to remove quinoline), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis. Note that these are target values and actual results may vary depending on experimental conditions and optimization.
| Step | Product | Starting Material | Reagents | Expected Yield (%) | Purity (%) |
| 1 | 5-bromo-4-chloro-2-aminobenzoic acid | 4-chloro-2-aminobenzoic acid | NBS, H₂SO₄ | 80-90 | >95 |
| 2 | 4-bromo-5-chloro-2-carboxyphenylhydrazine | 5-bromo-4-chloro-2-aminobenzoic acid | NaNO₂, HCl, SnCl₂·2H₂O | 60-70 | >90 |
| 3 | This compound-2-carboxylic acid | 4-bromo-5-chloro-2-carboxyphenylhydrazine | Pyruvic acid | 50-65 | >95 |
| 4 | This compound | This compound-2-carboxylic acid | Heat (Quinoline) | 70-85 | >98 |
Logical Relationships in Synthesis
The synthesis follows a logical progression of functional group transformations and a key ring-forming reaction.
Caption: Logical flow of the synthetic transformations.
Conclusion
The presented application notes provide a detailed, step-by-step protocol for the synthesis of this compound from 4-chloro-2-aminobenzoic acid. This route employs a series of robust and well-documented organic reactions. While the protocol is based on established chemical principles, optimization of reaction conditions may be necessary to achieve the desired yields and purity. This guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry for the preparation of this important indole derivative.
Application Notes and Protocols for the Synthesis of 5-Bromo-6-chloro-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and approved pharmaceuticals.[1] Halogenated indoles, in particular, are of significant interest in medicinal chemistry as the halogen atoms can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, and can serve as versatile synthetic handles for further functionalization. This document provides detailed protocols for the synthesis of 5-bromo-6-chloro-1H-indole and its subsequent derivatization through common and robust synthetic methodologies. These derivatives are of interest for their potential as kinase inhibitors and as building blocks in the development of novel therapeutic agents.[2][3]
Synthesis of the Core Scaffold: this compound
The parent this compound can be synthesized from commercially available starting materials. A common route involves the reaction of a substituted nitrobenzene with a vinyl Grignard reagent.[4]
Protocol 1: Synthesis of this compound[4]
Materials:
-
1-Bromo-2-chloro-4-nitrobenzene
-
Vinylmagnesium bromide (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Low-temperature bath (e.g., acetone/dry ice)
-
Standard glassware for extraction and chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-bromo-2-chloro-4-nitrobenzene (1.0 eq) in anhydrous THF.
-
Cool the solution to -40 °C in a low-temperature bath.
-
Slowly add vinylmagnesium bromide (3.0 eq) dropwise via a dropping funnel, maintaining the temperature at -40 °C.
-
After the addition is complete, stir the reaction mixture at -40 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
| Starting Material | Product | Reagents | Solvent | Temp. | Time | Yield |
| 1-Bromo-2-chloro-4-nitrobenzene | This compound | Vinylmagnesium bromide, NH₄Cl | THF | -40 °C | 1 h | ~15%[4] |
Derivatization of this compound
The synthesized this compound can be further functionalized at the N1-position (alkylation) or the C5-position (cross-coupling reactions) to generate a library of diverse derivatives.
N-Alkylation
The nitrogen of the indole ring can be readily alkylated to introduce various side chains, which can significantly impact the biological activity of the resulting compounds.[5]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1-1.5 eq)
-
Base (e.g., NaH, 60% in mineral oil or KOH) (1.2 eq)
-
Anhydrous solvent (e.g., DMF, THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes (for NaH) or at room temperature until deprotonation is complete.
-
Slowly add the alkyl halide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Alkylating Agent | Base | Solvent | Time (h) | Typical Yield |
| Benzyl bromide | NaH | DMF | 2-4 | High |
| Methyl iodide | KOH | DMSO | 1-3 | High |
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5-position is a versatile handle for introducing aryl, heteroaryl, or alkynyl groups via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[3]
Materials:
-
This compound derivative
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Water (4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the this compound derivative (1.0 eq), arylboronic acid, and K₂CO₃.
-
Purge the vessel with an inert gas.
-
Add the degassed toluene/water solvent mixture.
-
Add the Pd(OAc)₂ and SPhos ligand.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by silica gel column chromatography.
Materials:
-
This compound derivative
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous DMF or THF
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry flask under an inert atmosphere, add the this compound derivative (1.0 eq), PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and triethylamine.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to the desired temperature (RT to 80 °C) and stir for 4-24 hours, monitoring by TLC.
-
Follow a standard aqueous work-up and extraction with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄ and concentrate.
-
Purify by silica gel column chromatography.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 80-100 | 4-12 | Good to Excellent |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | ~93%[6] |
| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85%[6] |
Experimental Workflows and Signaling Pathways
Synthesis Workflow
The general workflow for the synthesis and derivatization of this compound is depicted below.
Biological Context: Kinase Inhibitor Signaling Pathway
Derivatives of halogenated indoles have shown promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][3] One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
The diagram illustrates how growth factors like EGF activate the EGFR pathway, leading to downstream signaling that promotes cell proliferation. This compound derivatives can be designed to act as ATP-competitive inhibitors of the EGFR kinase domain, thereby blocking its activation and inhibiting the downstream signaling cascade.
Conclusion
The this compound scaffold provides a versatile platform for the synthesis of a diverse range of derivatives. The protocols outlined in this document offer robust and reproducible methods for the synthesis of the core structure and its subsequent functionalization. The potential of these derivatives as kinase inhibitors, particularly within the EGFR signaling pathway, makes them attractive candidates for further investigation in drug discovery and development programs.
References
Application Notes and Protocols: 5-Bromo-6-chloro-1H-indole as a Versatile Intermediate for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 5-Bromo-6-chloro-1H-indole, a halogenated indole derivative with significant potential as a key intermediate in the synthesis of novel agrochemicals. The unique substitution pattern of this molecule offers a valuable scaffold for the development of new fungicides, herbicides, and insecticides. The introduction of bromine and chlorine atoms can significantly influence the physicochemical properties and biological activity of the resulting compounds, potentially leading to enhanced efficacy, selectivity, and metabolic stability.[1][2]
Synthesis of this compound
A reliable synthetic route to this compound has been established, providing a foundation for its use in further agrochemical development. The protocol outlined below describes a common method for its preparation.
Experimental Protocol: Synthesis of this compound
This protocol is based on the reaction of a substituted nitrobenzene with a vinyl Grignard reagent.
Materials:
-
1-Bromo-2-chloro-4-nitrobenzene
-
Vinylmagnesium bromide (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous ammonium chloride (NH₄Cl) solution, saturated
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
Under a nitrogen atmosphere, dissolve 1-Bromo-2-chloro-4-nitrobenzene (57.4 g, 0.243 mol) in anhydrous tetrahydrofuran (500 mL) in a round-bottom flask.
-
Cool the solution to -40 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Slowly add vinylmagnesium bromide (1 M solution in THF, 728 mL, 0.728 mol) dropwise to the cooled solution, maintaining the temperature at -40 °C.
-
After the addition is complete, continue stirring the reaction mixture at -40 °C for 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1-Bromo-2-chloro-4-nitrobenzene (57.4 g) | [3] |
| Product | This compound | [3] |
| Yield | 8.40 g (15%) | [3] |
| Purity | Not specified | [3] |
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Potential Applications in Agrochemical Synthesis
While direct synthesis of commercialized agrochemicals from this compound is not extensively documented in publicly available literature, the halogenated indole scaffold is a well-established pharmacophore in agrochemical design. The following sections provide examples of agrochemicals with similar structural features, illustrating the potential applications of this compound as a starting material for the synthesis of novel active ingredients.
Fungicidal Applications
Indole derivatives have shown significant promise as antifungal agents. The presence of halogens on the indole ring can enhance fungicidal activity. For instance, indole derivatives containing a 1,3,4-oxadiazole moiety have demonstrated potent activity against a range of plant pathogenic fungi.
Example: Fungicidal Indole-1,3,4-oxadiazole Derivatives
A study on indole derivatives linked to a 1,3,4-oxadiazole ring reported excellent bioactivity against several fungal pathogens. One of the most active compounds, designated E1 in the study, showed significantly better efficacy than the commercial fungicide azoxystrobin against Botrytis cinerea, Fusarium moniliforme, and Phomopsis sp..[1]
Quantitative Data for a Representative Fungicidal Indole Derivative (E1):
| Fungal Pathogen | EC₅₀ of E1 (µg/mL) | EC₅₀ of Azoxystrobin (µg/mL) | Reference |
| Botrytis cinerea | 2.8 | 15.2 | [1] |
| Fusarium moniliforme | 5.1 | 31.2 | [1] |
| Phomopsis sp. | 5.2 | 15.2 | [1] |
Potential Synthetic Pathway from a Halogenated Indole:
A plausible synthetic route to such fungicidal compounds could involve the N-alkylation of a halogenated indole, such as this compound, followed by functionalization at the 3-position to introduce the 1,3,4-oxadiazole moiety. This highlights the utility of this compound as a starting point for creating novel fungicides.
Hypothesized Fungicidal Signaling Pathway Interference:
Many fungicides act by disrupting key cellular processes in fungi. The indole-1,3,4-oxadiazole derivatives were found to damage the cell wall and membrane integrity of the pathogen, leading to increased levels of malondialdehyde (an indicator of oxidative stress), cell leakage, and ultimately cell death.[1]
Caption: Hypothesized mechanism of action for fungicidal indole derivatives.
Herbicidal Applications
Halogenated carbazoles, which are structurally related to indoles, have been investigated for their herbicidal properties. The chlorine substituent, in particular, has been shown to be important for activity.
Example: Herbicidal Activity of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole
Research into indole derivatives as photosynthesis and plant growth inhibitors identified 6-chloro-2,3,4,9-tetrahydro-1H-carbazole as a promising post-emergent herbicide. This compound was found to inhibit photosynthesis by inactivating the reaction center of photosystem II.[4]
Quantitative Data for a Representative Herbicidal Carbazole:
| Parameter | Effect of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole | Reference |
| Photosystem II Performance Index (PIabs) | 32% decrease | [4] |
| Dry Biomass Reduction | 50% | [4] |
Potential Synthetic Link to this compound:
While the synthesis of this specific carbazole starts from a different precursor, the core halogenated indole-like structure suggests that derivatives of this compound could be explored for similar herbicidal activities. The synthetic chemistry of indoles allows for the construction of such fused ring systems.
Herbicidal Signaling Pathway: Photosystem II Inhibition
The herbicidal activity of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole is attributed to its ability to interfere with the electron transport chain in photosystem II (PSII) of plants. This disruption leads to a halt in photosynthesis and ultimately plant death.
Caption: Mechanism of action for photosystem II inhibiting herbicides.
Conclusion
This compound represents a valuable and versatile intermediate for the development of new agrochemicals. Its synthesis is well-described, and its halogenated indole core is a key feature in a variety of biologically active molecules. While direct derivatization to commercial agrochemicals is not yet widely published, the examples of structurally related fungicides and herbicides clearly demonstrate the potential of this building block. Researchers in the agrochemical field are encouraged to explore the derivatization of this compound to discover next-generation active ingredients with improved performance and safety profiles. The unique substitution pattern of this intermediate provides a rich platform for chemical exploration and the development of innovative crop protection solutions.
References
- 1. The unique role of halogen substituents in the design of modern agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 4. WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene - Google Patents [patents.google.com]
Application Notes and Protocols for 5-Bromo-6-chloro-1H-indole in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloro-1H-indole is a halogenated indole derivative that serves as a versatile building block in the synthesis of pharmaceutically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of bromine and chlorine atoms on the indole ring of this particular intermediate offers distinct advantages for chemical diversification. The bromine atom, typically at the 5-position, is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. The chlorine atom at the 6-position can also be functionalized, though it is generally less reactive than bromine, enabling selective and sequential reactions.
This strategic di-halogenation makes this compound an attractive starting material for the development of targeted therapies, especially small molecule kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The indole core can act as a scaffold to orient functional groups for optimal interaction with the ATP-binding site of various kinases.
These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on inhibitors of the p38 MAP kinase and Epidermal Growth Factor Receptor (EGFR) signaling pathways. While a specific, commercially available drug synthesized directly from this compound is not prominently documented in publicly available literature, the following protocols and data are representative of the synthetic strategies employed for analogous halogenated indoles in the development of potent kinase inhibitors.
Data Presentation: Representative Synthetic Yields and Biological Activity
The following tables summarize representative quantitative data for the synthesis and biological evaluation of kinase inhibitors derived from halogenated indole precursors. This data is illustrative and based on published results for structurally related compounds.
Table 1: Representative Yields for a Multi-Step Synthesis of an Indole-Based Kinase Inhibitor
| Step | Reaction Type | Starting Material | Product | Representative Yield (%) |
| 1 | N-Arylation | This compound | 1-(Aryl)-5-bromo-6-chloro-1H-indole | 85 - 95 |
| 2 | Suzuki Coupling | 1-(Aryl)-5-bromo-6-chloro-1H-indole | 1-(Aryl)-5-(heteroaryl)-6-chloro-1H-indole | 70 - 85 |
| 3 | Functional Group Interconversion | 1-(Aryl)-5-(heteroaryl)-6-chloro-1H-indole | Final Kinase Inhibitor | 60 - 80 |
Table 2: Illustrative Biological Activity of Indole-Based Kinase Inhibitors
| Target Kinase | Compound Type | IC50 (nM) | Cell-Based Assay (GI50, nM) |
| p38α MAP Kinase | Indole-pyrimidine | 10 - 50 | 100 - 500 (LPS-stimulated PBMCs) |
| EGFR (T790M mutant) | Indole-quinazoline | 5 - 25 | 50 - 200 (NCI-H1975 cancer cell line) |
| VEGFR2 | Indole-pyrazole | 20 - 100 | 200 - 1000 (HUVEC proliferation assay) |
Experimental Protocols
The following are detailed, representative methodologies for the synthesis of a generic kinase inhibitor starting from this compound.
Protocol 1: N-Arylation of this compound
This protocol describes the coupling of an aryl group to the nitrogen of the indole ring, a common first step in building complexity.
Materials:
-
This compound
-
Aryl halide (e.g., 4-fluoronitrobenzene)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add the aryl halide (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-arylated indole.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol details the introduction of a new carbon-carbon bond at the 5-position of the indole ring, a key step in creating many kinase inhibitors.
Materials:
-
N-arylated-5-bromo-6-chloro-1H-indole (from Protocol 1)
-
Arylboronic acid or ester (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.10 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene and water (4:1 solvent mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the N-arylated-5-bromo-6-chloro-1H-indole (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the toluene/water (4:1) solvent mixture.
-
Add the palladium catalyst (Pd(OAc)₂) and the ligand (SPhos).
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-arylindole derivative.
Visualizations
Synthetic Workflow
The following diagram illustrates a general synthetic workflow for the preparation of a kinase inhibitor from this compound.
Caption: General synthetic route for kinase inhibitors.
p38 MAP Kinase Signaling Pathway
Many indole-based inhibitors target the p38 MAP kinase pathway, which is crucial in inflammatory responses.
Caption: Inhibition of the p38 MAPK signaling pathway.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is a key target in cancer therapy.
Caption: Inhibition of the EGFR signaling pathway.
Application Notes and Protocols for the Characterization of 5-Bromo-6-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 5-Bromo-6-chloro-1H-indole (CAS No. 122531-09-3), a halogenated indole derivative with potential applications in pharmaceutical and chemical industries.[1] The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 122531-09-3[2][3][4] |
| Molecular Formula | C₈H₅BrClN[4] |
| Molecular Weight | 230.49 g/mol [4][5] |
| Physical Form | Solid |
Analytical Characterization Workflow
The following diagram outlines a typical workflow for the comprehensive analytical characterization of this compound.
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
Spectroscopic and Chromatographic Data
The following tables summarize the expected analytical data for this compound based on its chemical structure and data from analogous compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Note: The following are predicted chemical shifts (in ppm) relative to TMS in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Actual experimental values may vary.
| ¹H NMR | Predicted δ (ppm) | Multiplicity |
| NH | ~11.5 | br s |
| H-2 | ~7.5 | m |
| H-3 | ~6.5 | m |
| H-4 | ~7.8 | s |
| H-7 | ~7.6 | s |
| ¹³C NMR | Predicted δ (ppm) |
| C-2 | ~125 |
| C-3 | ~102 |
| C-3a | ~128 |
| C-4 | ~122 |
| C-5 | ~115 |
| C-6 | ~120 |
| C-7 | ~114 |
| C-7a | ~135 |
Table 2: Expected Mass Spectrometry Fragmentation
Note: Fragmentation patterns are predicted based on common fragmentation of halogenated indoles.
| Ion | m/z (relative abundance) | Proposed Fragment |
| [M]⁺ | 229/231/233 (present) | Molecular ion (isotopic pattern for Br and Cl) |
| [M-H]⁺ | 228/230/232 (variable) | Loss of a hydrogen atom |
| [M-Cl]⁺ | 194/196 (possible) | Loss of a chlorine atom |
| [M-Br]⁺ | 150 (possible) | Loss of a bromine atom |
| [M-HCN]⁺ | 202/204/206 (possible) | Loss of hydrogen cyanide |
Table 3: High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient with 0.1% formic or acetic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Table 4: Elemental Analysis Data
| Element | Theoretical % |
| Carbon (C) | 41.69 |
| Hydrogen (H) | 2.19 |
| Nitrogen (N) | 6.08 |
Experimental Protocols
The following are generalized protocols for the analytical characterization of this compound. These should be adapted and optimized based on the available instrumentation and specific experimental requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
5 mm NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
Protocol:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a standard single-pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.
-
Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with ESI or EI ionization source)
Protocol:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer via direct infusion or after separation by GC or LC.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.
-
Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one bromine and one chlorine atom.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Formic acid or acetic acid
-
HPLC system with a C18 column and UV detector
Protocol:
-
Prepare a stock solution of the sample (e.g., 1 mg/mL) in the mobile phase or a suitable solvent.
-
Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 0.1 mg/mL).
-
Set up the HPLC system with the parameters outlined in Table 3.
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample solution and run the analysis.
-
Analyze the chromatogram to determine the retention time and peak area of the main component.
-
Calculate the purity of the sample based on the peak area percentage.
Elemental Analysis
Objective: To confirm the elemental composition of the compound.
Materials:
-
This compound sample (1-2 mg)
-
Elemental analyzer
Protocol:
-
Accurately weigh 1-2 mg of the dry sample into a tin capsule.
-
Place the capsule in the autosampler of the elemental analyzer.
-
Perform the combustion analysis to determine the percentages of carbon, hydrogen, and nitrogen.
-
Compare the experimental percentages with the theoretical values calculated from the molecular formula (see Table 4). The experimental values should be within ±0.4% of the theoretical values.
References
- 1. Cas 122531-09-3,5-bromo-6-chloro-indole | lookchem [lookchem.com]
- 2. This compound | 122531-09-3 | FB29903 [biosynth.com]
- 3. This compound [fengfeinewmaterials.com]
- 4. This compound 97% | CAS: 122531-09-3 | AChemBlock [achemblock.com]
- 5. 6-Bromo-5-chloro-1H-indole | C8H5BrClN | CID 53404460 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 5-Bromo-6-chloro-1H-indole by HPLC and GC-MS
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 5-Bromo-6-chloro-1H-indole, a halogenated indole derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific validated methods for this compound, the following protocols are based on established analytical principles for similar halogenated and indole compounds and serve as a robust starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable technique for the analysis of moderately polar compounds like this compound. The methodology outlined below utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and water, with a formic acid modifier to ensure good peak shape and resolution.
Experimental Protocol: RP-HPLC-UV
1. Instrumentation and Materials
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile (ACN), methanol (MeOH), and water.
-
Formic acid (≥98%).
-
This compound reference standard (purity ≥97%).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.22 or 0.45 µm, PTFE or nylon).
2. Reagent Preparation
-
Mobile Phase A: 0.1% Formic acid in Water. To prepare 1 L, add 1.0 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile. To prepare 1 L, add 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile and mix thoroughly.[1]
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
3. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).[1]
-
Sample Solution: Accurately weigh a known quantity of the sample, dissolve it in the sample diluent to a known volume, and filter through a 0.22 or 0.45 µm syringe filter before analysis to achieve a concentration within the calibration range.
4. Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.
-
Gradient Program:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or determined by UV scan of the standard).[2]
-
Run Time: 30 minutes
5. Data Analysis
-
Identification: The this compound peak is identified by comparing its retention time with that of the reference standard.[1]
-
Quantification: A calibration curve is generated by plotting the peak area of the working standards against their concentrations. The concentration of this compound in the sample is determined by interpolating its peak area from this calibration curve.[1]
Quantitative Data Summary (HPLC)
The following table should be populated during method validation to assess the performance of the developed HPLC method. The values presented are hypothetical and serve as a template.
| Parameter | Expected Value | Description |
| Retention Time (RT) | To be determined | The time at which the analyte elutes from the column. |
| Linearity (R²) | > 0.995 | The correlation coefficient of the calibration curve. |
| Limit of Detection (LOD) | To be determined | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | To be determined | The lowest concentration of analyte that can be accurately quantified. |
| Precision (%RSD) | < 2% | The relative standard deviation of replicate measurements. |
| Accuracy (% Recovery) | 98-102% | The percentage of the true value obtained. |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Given its molecular structure, this compound is expected to be amenable to GC analysis. The following proposed method uses a common non-polar column and electron ionization (EI) for fragmentation and identification. Derivatization may be necessary to improve volatility and thermal stability.[3]
Experimental Protocol: GC-MS
1. Instrumentation and Materials
-
GC-MS system with an autosampler, split/splitless injector, and a mass selective detector.
-
Capillary column suitable for semi-polar compounds (e.g., DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High purity helium as carrier gas.
-
Ethyl acetate (GC grade).
-
This compound reference standard (purity ≥97%).
-
Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).[3]
-
Volumetric flasks, pipettes, and autosampler vials.
2. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.[1]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to achieve concentrations in the desired calibration range (e.g., 0.5-50 µg/mL).[1]
-
Sample Solution: Dissolve a known quantity of the sample in ethyl acetate to achieve a concentration within the calibration range.
3. Derivatization (Silylation)
-
To a known volume of the dried sample extract or standard solution, add the silylating agent (e.g., BSTFA).
-
Incubate the mixture at an elevated temperature (e.g., 60-70°C) to facilitate the reaction, forming a trimethylsilyl (TMS) derivative.[3]
4. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/minute.
-
Final hold: 280°C for 5 minutes.[3]
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Acquisition Mode: Full Scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
5. Data Analysis
-
Identification: The this compound derivative peak is identified by its retention time and by comparing its mass spectrum with a reference spectrum from the standard or a spectral library. The molecular ion and characteristic fragment ions should be present.
-
Quantification: A calibration curve is constructed by plotting the peak area of the characteristic ion of the working standards against their concentrations. The concentration in the sample is determined by interpolating its peak area from the calibration curve.
Quantitative Data Summary (GC-MS)
The following table should be populated during method validation. The values presented are hypothetical and serve as a template.
| Parameter | Expected Value | Description |
| Retention Time (RT) | To be determined | The time at which the derivatized analyte elutes. |
| Characteristic Ions (m/z) | To be determined | Specific ions used for identification and quantification in SIM mode. |
| Linearity (R²) | > 0.995 | The correlation coefficient of the calibration curve. |
| Limit of Detection (LOD) | To be determined | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | To be determined | The lowest concentration of analyte that can be accurately quantified. |
| Precision (%RSD) | < 5% | The relative standard deviation of replicate measurements. |
| Accuracy (% Recovery) | 95-105% | The percentage of the true value obtained. |
Visualizations
HPLC Analysis Workflow
References
Application Notes & Protocols: Derivatization of 5-Bromo-6-chloro-1H-indole for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to form hydrogen bonds and engage in π-stacking interactions make it an ideal framework for designing enzyme inhibitors.[2] The specific compound, 5-Bromo-6-chloro-1H-indole, serves as a versatile starting material for creating novel derivatives. The presence of halogen atoms at the 5 and 6 positions offers distinct advantages: the bromine atom at the C5 position is a key handle for various cross-coupling reactions, while the chlorine atom at C6 can influence the compound's electronic properties and metabolic stability.[2][3]
These application notes provide detailed protocols for the derivatization of this compound and its subsequent evaluation in key biological assays, particularly focusing on its potential as a kinase inhibitor and an antimicrobial agent.[4][5][6]
Synthetic Derivatization Protocols
The derivatization of this compound can be strategically performed at several positions, most notably at the N1-position (alkylation/arylation) and the C5-position (via the bromo group for cross-coupling).
Workflow for Synthesis and Evaluation
Caption: General workflow from synthesis to biological data analysis.
Protocol 1: N-Alkylation of this compound
This protocol describes the addition of an alkyl group to the N1 position of the indole ring.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., Benzyl bromide, Iodomethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the indole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: C5-Arylation via Suzuki-Miyaura Coupling
This protocol introduces an aryl group at the C5-position, replacing the bromine atom.[2]
Materials:
-
This compound derivative (e.g., N-protected) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene and water (4:1 solvent mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the this compound derivative, the arylboronic acid, and potassium carbonate.[2]
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add the toluene/water (4:1) solvent mixture.
-
Add the palladium catalyst (Pd(OAc)₂) and the SPhos ligand.[2]
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.[2] Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl-6-chloro-1H-indole derivative.[2]
Biological Assays and Data Presentation
The synthesized derivatives can be screened for various biological activities. Indole derivatives are well-known kinase inhibitors and have shown significant antimicrobial properties.[7][8]
Application 1: Kinase Inhibition Assay
Many indole derivatives function as ATP-competitive kinase inhibitors.[5] Spirooxindole derivatives, for instance, have shown inhibitory activity against HER2 and HER3 kinases.[4] The following is a general protocol for an in vitro kinase assay.
Protocol 3: In Vitro Protein Kinase B (Akt) Inhibition Assay
-
Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).
-
Dispense the kinase (e.g., recombinant Akt1) into the wells of a 96-well plate.
-
Add the synthesized indole derivatives at various concentrations (typically from a DMSO stock solution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (e.g., ADP-Glo™ Kinase Assay).
-
Incubate the reaction for 30-60 minutes at 30 °C.
-
Terminate the reaction and measure the remaining ATP (luminescence) or phosphorylated substrate (e.g., via ELISA or fluorescence).
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by plotting inhibition versus log-concentration.
Example Data: Inhibition of Akt1 Kinase
| Compound ID | Modification at N1 | Modification at C5 | IC₅₀ (nM) |
| BC-IND-01 | -H | -Br | >10,000 |
| BC-IND-02 | -CH₂Ph | -Br | 8,500 |
| BC-IND-03 | -CH₃ | -Phenyl | 450 |
| BC-IND-04 | -CH₂Ph | -Phenyl | 210 |
| BC-IND-05 | -CH₂Ph | 4-pyridyl | 95 |
Signaling Pathway Context: PI3K/Akt Pathway
Derivatives targeting Akt kinase interfere with a critical cell survival pathway often dysregulated in cancer.
Caption: Simplified PI3K/Akt signaling pathway targeted by inhibitors.
Application 2: Antimicrobial Susceptibility Testing
Halogenated compounds often exhibit potent antimicrobial properties.[9][10] The synthesized indole derivatives can be tested for their ability to inhibit bacterial growth.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Prepare an inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) standardized to approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Example Data: Antimicrobial Activity
| Compound ID | Modification at N1 | Modification at C5 | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| BC-IND-01 | -H | -Br | >128 | >128 |
| BC-IND-06 | -CH₂(CH₂)₂CH₃ | -Br | 64 | 128 |
| BC-IND-07 | -H | -Thienyl | 32 | 64 |
| BC-IND-08 | -CH₂(CH₂)₂CH₃ | -Thienyl | 8 | 16 |
| Ciprofloxacin | (Control) | (Control) | 1 | 0.5 |
This compound is a valuable and adaptable scaffold for the synthesis of novel chemical entities. The protocols outlined above provide a framework for creating a library of derivatives through N-alkylation and Suzuki coupling. The subsequent biological assays for kinase inhibition and antimicrobial activity can effectively identify lead compounds for further development in therapeutic areas such as oncology and infectious diseases. The structured presentation of quantitative data is crucial for comparing the structure-activity relationships (SAR) of the synthesized molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies | MDPI [mdpi.com]
Application Notes and Protocols: 5-Bromo-6-chloro-1H-indole in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloro-1H-indole is a key heterocyclic building block in the synthesis of targeted kinase inhibitors. Its di-halogenated indole core offers strategic advantages for medicinal chemists, enabling selective functionalization to create complex molecular architectures with high potency and selectivity for various protein kinases. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a specific focus on the development of AMP-activated protein kinase (AMPK) activators.
Kinases are a class of enzymes that play a crucial role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a substrate molecule.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and metabolic disorders, making them a prime target for therapeutic intervention.[1][2] The indole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the purine core of ATP and participate in key interactions within the kinase active site.[3]
Featured Application: Synthesis of PF-06409577, an AMPK Activator
A notable application of this compound is in the synthesis of PF-06409577, a potent and selective direct activator of AMP-activated protein kinase (AMPK).[4][5][6] AMPK is a central regulator of cellular energy homeostasis, and its activation has therapeutic potential for the treatment of metabolic diseases such as diabetic nephropathy.[7][8]
Quantitative Data: In Vitro Activity of PF-06409577
The following table summarizes the in vitro potency and selectivity of PF-06409577, demonstrating its high affinity and specific activation of the α1β1γ1 isoform of AMPK.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| PF-06409577 | AMPK α1β1γ1 | TR-FRET | EC50 | 7 nM | [9][10] |
| PF-06409577 | AMPK α1β1γ1 | - | Kd | 9 nM | [9] |
| PF-06409577 | AMPK α1β2γ1 | TR-FRET | EC50 | ≥10 μM | [9] |
| PF-06409577 | AMPK α2β1γ1 | TR-FRET | EC50 | 6.8 nM | [10] |
| PF-06409577 | AMPK α2β2γ1 | TR-FRET | EC50 | >4000 nM | [10] |
| PF-06409577 | AMPK α2β2γ3 | TR-FRET | EC50 | >4000 nM | [10] |
Signaling Pathway
AMPK acts as a cellular energy sensor. It is activated in response to stresses that deplete cellular ATP, such as low glucose, hypoxia, and ischemia.[7] Once activated, AMPK initiates a cascade of events to restore energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[8][11]
Caption: AMPK Signaling Pathway Activation and Downstream Effects.
Experimental Protocols
The synthesis of PF-06409577 from this compound involves a multi-step process. The key transformations are a Suzuki-Miyaura coupling to introduce the aryl moiety at the 5-position, followed by the introduction of a carboxylic acid group at the 3-position via a Vilsmeier-Haack reaction and subsequent oxidation.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(1-hydroxycyclobutyl)phenylboronic acid) (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dioxane and Water (4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the dioxane/water (4:1) solvent mixture.
-
Add the palladium catalyst (Pd(OAc)₂) and the ligand (SPhos).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl-6-chloro-1H-indole.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Protocol 2: Vilsmeier-Haack Formylation of 5-Aryl-6-chloro-1H-indole
This protocol outlines the introduction of a formyl group at the 3-position of the indole ring.
Materials:
-
5-Aryl-6-chloro-1H-indole
-
Phosphorus oxychloride (POCl₃) (1.1 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium hydroxide (NaOH) solution
Procedure:
-
In a flask, cool DMF to 0 °C in an ice bath.
-
Slowly add POCl₃ to the cooled DMF with stirring to form the Vilsmeier reagent.
-
Add a solution of the 5-aryl-6-chloro-1H-indole in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by pouring it onto crushed ice.
-
Basify the mixture with a cold NaOH solution.
-
The product, 5-aryl-6-chloro-1H-indole-3-carboxaldehyde, will precipitate and can be collected by filtration.
-
Wash the precipitate with water and dry.
Protocol 3: Oxidation of Indole-3-carboxaldehyde to Carboxylic Acid
This protocol describes the oxidation of the aldehyde to the corresponding carboxylic acid using sodium chlorite.[12][13]
Materials:
-
5-Aryl-6-chloro-1H-indole-3-carboxaldehyde
-
Sodium chlorite (NaClO₂) (1.5 equivalents)
-
Monosodium phosphate (NaH₂PO₄)
-
tert-Butanol and Water
-
2-Methyl-2-butene (as a scavenger for hypochlorite)
Procedure:
-
Dissolve the 5-aryl-6-chloro-1H-indole-3-carboxaldehyde in a mixture of tert-butanol and 2-methyl-2-butene.
-
In a separate flask, prepare an aqueous solution of sodium chlorite and monosodium phosphate.
-
Add the sodium chlorite solution to the indole solution at room temperature and stir vigorously.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
After completion, quench the reaction with a sodium sulfite solution.
-
Acidify the mixture with HCl to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with water, and dry to yield 5-aryl-6-chloro-1H-indole-3-carboxylic acid (PF-06409577).
Protocol 4: In Vitro AMPK Activation Assay (TR-FRET)
This protocol provides a method to assess the activation of AMPK by the synthesized compound using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[4][6][11]
Materials:
-
Synthesized inhibitor (e.g., PF-06409577)
-
Recombinant human AMPK (α1β1γ1 isoform)
-
SAMS peptide substrate
-
ATP
-
TR-FRET antibody detection kit (e.g., phospho-SAMS antibody)
-
Assay buffer
-
384-well plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the synthesized compound in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant AMPK enzyme, and the SAMS peptide substrate.
-
Add the diluted compound or DMSO (as a control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents (e.g., terbium-labeled anti-phospho-SAMS antibody and a fluorescent tracer).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the EC50 value by plotting the TR-FRET signal against the compound concentration.
Caption: TR-FRET In Vitro AMPK Activation Assay Workflow.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of kinase inhibitors. The strategic placement of the bromine and chlorine atoms provides orthogonal handles for a variety of cross-coupling and functionalization reactions, enabling the systematic exploration of structure-activity relationships. The successful synthesis of the potent AMPK activator PF-06409577 highlights the utility of this building block in modern drug discovery. The protocols and data presented herein offer a comprehensive guide for researchers in the field, facilitating the development of novel and effective kinase-targeted therapeutics.
References
- 1. growingscience.com [growingscience.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. sid.ir [sid.ir]
- 4. Development of a Novel Phosphorylated AMPK Protection Assay for High-Throughput Screening Using TR-FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. poly-dtech.com [poly-dtech.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Homogenous Fluorescent Assays for Characterizing Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Pinnick oxidation - Wikipedia [en.wikipedia.org]
Applications of 5-Bromo-6-chloro-1H-indole in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5-Bromo-6-chloro-1H-indole as a versatile building block in organic synthesis. This disubstituted indole is a valuable intermediate in the preparation of a wide range of compounds, particularly for agrochemicals and pharmaceuticals.[1] Its strategic halogenation at the 5- and 6-positions allows for selective functionalization, making it a key component in the synthesis of complex molecular architectures.
Overview of Synthetic Applications
This compound serves as a precursor for a variety of synthetic transformations. The presence of a bromine atom at the 5-position and a reactive N-H group allows for a range of modifications, including N-alkylation and palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies. While specific literature on this compound is limited, protocols for the closely related 5-bromoindole can be readily adapted.
The primary applications covered in this document include:
-
N-Alkylation: Introduction of various alkyl and benzyl groups at the indole nitrogen.
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling with boronic acids.
-
Heck Reaction: Vinylation of the indole core.
-
Sonogashira Coupling: Introduction of alkyne moieties.
-
-
Vilsmeier-Haack Reaction: Formylation at the C3 position.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions and yields for key transformations of 5-bromoindoles, which can be used as a starting point for optimizing reactions with this compound.
Table 1: N-Alkylation of 5-Bromoindole
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | NaH | DMF | RT | 2-12 | High |
| 2 | Methyl iodide | KOH | DMSO | RT | 1-3 | High |
Data adapted from protocols for 5-bromoindole.
Table 2: Suzuki-Miyaura Coupling of 5-Bromoindole with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (0.005) | SPhos (0.005) | K₂CO₃ | Water:MeCN (4:1) | 37 | 18 h | High |
| 2 | Arylboronic acid | Pd(PPh₃)₄ (0.07) | - | Cs₂CO₃ | Ethanol | 100 (MW) | 30-40 min | High |
Data adapted from protocols for 5-bromoindole.[2]
Table 3: Heck Reaction of 5-Bromoindole with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 20 h | ~97 |
Data adapted from protocols for 5-bromoindole.[3]
Table 4: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 |
Data adapted from protocols for 5-bromoindole.[4]
Experimental Protocols
General Protocol for N-Alkylation
This protocol describes the N-alkylation of this compound using a strong base and an alkylating agent.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium hydroxide (KOH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-water bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
Troubleshooting & Optimization
Troubleshooting 5-Bromo-6-chloro-1H-indole synthesis side reactions
Technical Support Center: 5-Bromo-6-chloro-1H-indole Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during its synthesis, particularly when using nitroarene precursors with Grignard reagents.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound from 1-bromo-2-chloro-4-nitrobenzene and vinylmagnesium bromide is resulting in a very low yield. What is the primary cause?
A low yield in this synthesis is a common issue and often points to competing side reactions that consume the starting material or key intermediates. The reaction of nitroarenes with vinyl Grignard reagents is complex, with the desired indole formation being just one of several possible pathways. The primary competing reaction is the complete reduction of the nitro group to an aniline, in this case, 4-bromo-5-chloroaniline.[1][2] The stoichiometry of the Grignard reagent is a critical factor; an excess can favor the formation of the aniline byproduct.[1][2]
Q2: I've isolated a major byproduct that is not the target indole. Spectroscopic analysis suggests it is 4-bromo-5-chloroaniline. Why is this formed and how can I minimize it?
The formation of 4-bromo-5-chloroaniline occurs through the complete reduction of the nitro group by the vinyl Grignard reagent.[1][2] This pathway competes directly with the desired cyclization to form the indole. Mechanistic studies suggest that the initial stages of the reaction involve the reduction of the nitroarene to a nitrosoarene.[1][2] While the nitroso intermediate can proceed to form the indole, it can also be further reduced to the aniline in the presence of excess Grignard reagent.
Strategies to Minimize Aniline Byproduct Formation:
-
Control Stoichiometry: Carefully control the amount of vinylmagnesium bromide used. Literature suggests that approximately 3 equivalents are optimal for indole formation from ortho-substituted nitrobenzenes.[2] Conduct small-scale trials to determine the optimal stoichiometry for your specific setup.
-
Temperature Control: Maintain a low reaction temperature (e.g., -40°C to -20°C) during the addition of the Grignard reagent. This can help to control the reaction rate and may favor the desired pathway over complete reduction.
-
Slow Addition: Add the Grignard reagent slowly and dropwise to the solution of the nitroarene. This helps to maintain a low instantaneous concentration of the Grignard reagent, potentially disfavoring the complete reduction pathway.
Q3: My crude product appears as a complex mixture on TLC, with multiple spots. What other side products could be forming?
Besides the aniline byproduct, several other side reactions can contribute to a complex product mixture:
-
Azo and Azoxy Derivatives: The intermediate nitrosoarene can react with other species in the mixture to form azo and azoxy compounds, which are often colored impurities.[3]
-
Products of Single Electron Transfer (SET): Reactions between Grignard reagents and nitroarenes can proceed via a single electron transfer (SET) mechanism, generating radical species.[4][5] These highly reactive intermediates can lead to a variety of unpredictable side products and polymerization.
-
Hydroxylamine Derivatives: Incomplete reaction or hydrolysis of intermediates can lead to the formation of N-aryl-N-vinylhydroxylamines.[1]
Q4: The purified this compound is colored (e.g., pink or brown), even after column chromatography. What causes this and how can I obtain a pure, colorless product?
Indoles, particularly halogenated ones, can be sensitive to oxidation and acidic conditions.[6] Discoloration is often a sign of degradation or the presence of minor, highly colored impurities.
Troubleshooting Purification:
-
Acid-Sensitivity on Silica Gel: Standard silica gel is acidic and can cause degradation of electron-rich indoles. This leads to streaking on TLC and colored fractions from column chromatography.[6]
-
Use Deactivated Silica: To prevent degradation, neutralize the silica gel by flushing the column with an eluent containing 0.5-1% triethylamine before loading your sample. Continue to use an eluent containing triethylamine throughout the purification.[6]
-
Switch to Alumina: Neutral or basic alumina is a good alternative stationary phase for purifying acid-sensitive compounds.[6]
-
Minimize Air and Light Exposure: Indoles can oxidize when exposed to air and light. Work quickly during purification, and consider using solvents that have been degassed. Storing the final product under an inert atmosphere (nitrogen or argon) and in the dark can improve its long-term stability.
Quantitative Data Summary
| Parameter | Condition | Expected Outcome on Indole Yield | Potential Side Products Favored | Reference |
| Grignard Stoichiometry | < 3 equivalents | Low conversion | Unreacted starting material | General |
| ~ 3 equivalents | Optimal for Indole formation | Aniline, Azo/Azoxy compounds | [2] | |
| > 3 equivalents | Decreased Indole yield | Aniline (complete reduction) | [1][2] | |
| Temperature | Low (-40°C to -20°C) | Generally higher selectivity | Less byproduct formation | General |
| High ( > 0°C) | Lower yield, more side products | Aniline, Polymerization | General | |
| Addition Rate | Slow, Dropwise | Higher yield and purity | Less byproduct formation | General |
| Rapid | Lower yield, complex mixture | Aniline, Polymerization | General |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on reported syntheses of similar compounds and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-bromo-2-chloro-4-nitrobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -40°C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Grignard Addition: Slowly add vinylmagnesium bromide (approx. 3.0 eq., 1 M solution in THF) dropwise to the cooled solution via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature below -35°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -40°C for an additional hour. Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while keeping the temperature low.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. It is highly recommended to use a mobile phase containing 0.5-1% triethylamine (e.g., hexane/ethyl acetate/triethylamine) to prevent product degradation on the column.[6] Collect and combine the fractions containing the pure product and concentrate to yield this compound.
Visualizations
Reaction Pathways
Caption: Competing reaction pathways in the synthesis of this compound.
Troubleshooting Workflow
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Mechanistic studies on the reaction of nitro- and nitrosoarenes with vinyl Grignard reagents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. N-allylhydroxylamines from 1,2-addition of allyl Grignard reagents to nitro compounds: generality and drawbacks of the reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-6-chloro-1H-indole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 5-Bromo-6-chloro-1H-indole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: A prevalent and effective method for the synthesis of 7-substituted indoles, including this compound, is the Bartoli indole synthesis.[1][2][3][4][5][6][7] This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent.[1][2][3][4][5][6][7] For the synthesis of this compound, the starting material is 1-bromo-2-chloro-4-nitrobenzene, which is reacted with vinylmagnesium bromide.[8] Another approach involves a multi-step synthesis starting from 4-chloro-2-aminobenzoic acid, which is particularly suitable for producing derivatives at the 3-position and is amenable to large-scale synthesis.[9]
Q2: I am getting a very low yield for the Bartoli synthesis of this compound. What are the potential reasons?
A2: Low yields in the Bartoli indole synthesis are a common issue. Several factors can contribute to this:
-
Stoichiometry of the Grignard Reagent: The Bartoli synthesis typically requires at least three equivalents of the vinyl Grignard reagent for optimal results when starting from a nitroarene.[2][6] One equivalent is consumed in the reduction of the nitro group to a nitroso intermediate, a second equivalent adds to the nitroso group, and a third is involved in the final deprotonation step to yield the indole.[6]
-
Reaction Temperature: The reaction is usually conducted at low temperatures, typically between -70°C and -40°C.[8] Deviation from the optimal temperature can lead to the formation of side products and a decrease in yield.
-
Purity of Reagents and Solvents: The Grignard reagent is highly sensitive to moisture and air. Ensure that all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). The solvent, typically tetrahydrofuran (THF), must be anhydrous.
-
Side Reactions: The formation of aniline derivatives as byproducts can occur, particularly if the ortho-substituent on the nitroarene is not bulky enough to facilitate the desired[10][10]-sigmatropic rearrangement.[2]
Q3: What are common side products in the synthesis of this compound and how can I minimize them?
A3: In the synthesis of halogenated indoles, potential side products include:
-
Poly-halogenated indoles: Over-bromination or chlorination can occur if the reaction conditions are not carefully controlled. Using the correct stoichiometry of the halogenating agent is crucial.
-
Regioisomers: In syntheses like the Fischer indole synthesis, the use of unsymmetrical ketones can lead to the formation of different regioisomers.
-
Oxidation products: The indole ring is electron-rich and can be susceptible to oxidation, leading to colored impurities. Performing the reaction under an inert atmosphere and using degassed solvents can help minimize this.
-
Aniline derivatives: In the Bartoli synthesis, incomplete cyclization can lead to the formation of aniline byproducts.
To minimize side products, it is essential to have precise control over reaction parameters such as stoichiometry, temperature, and reaction time, and to ensure the purity of all starting materials.
Q4: What are the recommended methods for purifying crude this compound?
A4: The primary methods for the purification of this compound are column chromatography and recrystallization.[8][11]
-
Column Chromatography: Silica gel is a common stationary phase for the purification of indole derivatives. A gradient of ethyl acetate in hexane is a typical eluent system. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.
-
Recrystallization: If a suitable solvent or solvent system can be identified, recrystallization is an effective method for obtaining highly pure crystalline product. For indole derivatives, mixtures of an alcohol (like ethanol or methanol) and water are often effective.[11] It is advisable to perform recrystallization under an inert atmosphere to prevent oxidation.[11]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Bartoli Synthesis
| Potential Cause | Troubleshooting Step |
| Inactive Grignard Reagent | Titrate the Grignard reagent before use to determine its exact concentration. Ensure it is fresh and has been stored properly under an inert atmosphere. |
| Presence of Water or Oxygen | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
| Incorrect Reaction Temperature | Use a cryostat or a well-insulated cooling bath (e.g., dry ice/acetone) to maintain a stable low temperature. Monitor the internal reaction temperature with a low-temperature thermometer. |
| Insufficient Equivalents of Grignard Reagent | For nitroarene starting materials, ensure at least 3 equivalents of the vinyl Grignard reagent are used.[2][6] |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Step |
| Over-halogenation (in derivatization steps) | Carefully control the stoichiometry of the halogenating agent. Add the halogenating agent slowly and at a low temperature to improve selectivity. |
| Formation of Regioisomers | If using a synthetic route that allows for regioisomeric products (e.g., Fischer indole synthesis with an unsymmetrical ketone), consider a more regioselective method like the Bartoli synthesis for 7-substituted indoles. |
| Decomposition of Product | Indoles can be sensitive to strong acids and high temperatures. Use milder reaction conditions where possible. During workup, neutralize acidic solutions promptly and avoid prolonged heating. |
Data Presentation
Table 1: Illustrative Optimization of Grignard Reagent Stoichiometry in Bartoli Synthesis of this compound
| Entry | Equivalents of Vinylmagnesium Bromide | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1.5 | -40 | 1 | < 5 |
| 2 | 2.0 | -40 | 1 | 8 |
| 3 | 2.5 | -40 | 1 | 12 |
| 4 | 3.0 | -40 | 1 | 15[8] |
| 5 | 3.5 | -40 | 1 | 14 |
Note: This data is illustrative and based on the general principle that at least 3 equivalents of Grignard reagent are necessary for optimal yield in the Bartoli synthesis with nitroarenes.[2][6]
Table 2: Illustrative Effect of Temperature on the Yield of this compound in Bartoli Synthesis
| Entry | Equivalents of Vinylmagnesium Bromide | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 3.0 | -78 | 1 | 10 |
| 2 | 3.0 | -40 | 1 | 15[8] |
| 3 | 3.0 | -20 | 1 | 11 |
| 4 | 3.0 | 0 | 1 | 7 |
Note: This data is illustrative, reflecting the general observation that low temperatures are crucial for the success of the Bartoli indole synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound via Bartoli Indole Synthesis
This protocol is adapted from a known procedure for the synthesis of this compound.[8]
Materials:
-
1-bromo-2-chloro-4-nitrobenzene
-
Vinylmagnesium bromide (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Under a nitrogen atmosphere, dissolve 1-bromo-2-chloro-4-nitrobenzene (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -40°C using a dry ice/acetone bath.
-
Slowly add vinylmagnesium bromide (3.0 eq, 1 M solution in THF) dropwise to the cooled solution, ensuring the internal temperature does not rise above -35°C.
-
After the addition is complete, stir the reaction mixture at -40°C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford this compound.
Mandatory Visualization
Signaling Pathway
This compound derivatives are of significant interest in medicinal chemistry, particularly as potential inhibitors of protein kinases involved in cancer signaling pathways. A key target for indole-based inhibitors is the Epidermal Growth Factor Receptor (EGFR).[12][13][14][15] The following diagram illustrates a simplified EGFR signaling pathway, which is crucial for regulating cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway and the point of intervention for this compound derivatives.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. Bartoli_indole_synthesis [chemeurope.com]
- 7. Bartoli (Indole Synthesis) [quimicaorganica.org]
- 8. This compound | 122531-09-3 [chemicalbook.com]
- 9. CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl - Google Patents [patents.google.com]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. abdn.elsevierpure.com [abdn.elsevierpure.com]
5-Bromo-6-chloro-1H-indole yield improvement techniques
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromo-6-chloro-1H-indole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on two primary synthetic routes: the vinylmagnesium bromide route and the Leimgruber-Batcho synthesis.
Issue 1: Low Yield in the Vinylmagnesium Bromide Route
The synthesis of this compound from 1-bromo-2-chloro-4-nitrobenzene and vinylmagnesium bromide is reported to have a low yield of around 15%. This section provides potential reasons and solutions for this issue.
Q: My reaction of 1-bromo-2-chloro-4-nitrobenzene with vinylmagnesium bromide results in a very low yield of this compound. What are the potential causes and how can I improve the yield?
A: Low yields in this Grignard reaction-based indole synthesis can be attributed to several factors. Here is a breakdown of potential causes and troubleshooting steps:
-
Grignard Reagent Quality: The quality of the vinylmagnesium bromide is crucial. It is highly reactive and can degrade upon exposure to moisture or air.
-
Solution: Use freshly prepared or high-quality commercial vinylmagnesium bromide. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen).
-
-
Reaction Temperature: The reaction is typically performed at low temperatures (-40°C) to control its exothermicity and minimize side reactions.
-
Solution: Maintain a stable low temperature throughout the addition of the Grignard reagent. A deviation in temperature can lead to the formation of byproducts.
-
-
Side Reactions: The nitro group is highly reactive towards Grignard reagents, which can lead to the formation of various side products instead of the desired indole.
-
Solution: Consider using a milder organometallic reagent or exploring alternative synthetic routes that do not involve the direct reaction of a Grignard reagent with a nitro-containing starting material. The Leimgruber-Batcho synthesis is a highly recommended alternative.
-
Improved Synthetic Route: The Leimgruber-Batcho Synthesis
The Leimgruber-Batcho indole synthesis is a high-yield, two-step method that is well-suited for the preparation of a wide variety of substituted indoles, including this compound. This method generally provides significantly better yields compared to the vinylmagnesium bromide route.
The overall reaction scheme is as follows:
Troubleshooting the Leimgruber-Batcho Synthesis
Q: I am attempting the Leimgruber-Batcho synthesis of this compound and facing some issues. What are the common problems and their solutions?
A: The Leimgruber-Batcho synthesis is generally robust, but issues can arise in both the enamine formation and the reductive cyclization steps.
Step 1: Enamine Formation
-
Issue: Incomplete reaction or low yield of the enamine intermediate.
-
Cause: The acidity of the methyl group on the nitrotoluene is crucial for the reaction with DMF-DMA. The electron-withdrawing nature of the nitro, bromo, and chloro groups on 4-bromo-5-chloro-2-nitrotoluene should facilitate this reaction. However, steric hindrance or impure reagents can be a factor.
-
Solutions:
-
Purity of Reagents: Ensure that the 4-bromo-5-chloro-2-nitrotoluene and DMF-DMA are of high purity.
-
Reaction Conditions: The reaction is typically performed by heating the reactants in a suitable solvent like DMF. Optimize the reaction temperature and time. Microwave-assisted heating can sometimes improve yields and reduce reaction times.
-
Use of an Amine: The addition of a secondary amine, such as pyrrolidine or morpholine, can accelerate the reaction.
-
-
Step 2: Reductive Cyclization
-
Issue: Low yield or formation of side products during the reduction of the enamine.
-
Cause: The choice of reducing agent and reaction conditions is critical for the successful cyclization to the indole. Incomplete reduction or over-reduction can lead to impurities.
-
Solutions:
-
Choice of Reducing Agent: Several reducing agents can be used. Common choices include:
-
Palladium on carbon (Pd/C) with hydrogen gas: A clean and effective method.
-
Raney nickel with hydrazine: A powerful reducing system.
-
Iron powder in acetic acid: A classical and cost-effective method.
-
Stannous chloride (SnCl₂): A mild reducing agent.
-
The choice of catalyst can influence the reaction outcome. It is advisable to screen different catalysts to find the optimal one for this specific substrate.
-
-
Reaction Conditions: Optimize the temperature, pressure (if using H₂), and reaction time for the chosen reducing system. Over-reduction can sometimes be an issue, leading to the saturation of the indole ring.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a realistic target yield for the Leimgruber-Batcho synthesis of this compound?
Q2: How can I purify the final this compound product to improve its purity and overall yield?
A2: Purification of halogenated indoles can be achieved through several methods:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying indole derivatives. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) can be a highly effective method for obtaining pure material.
-
Acid-Base Extraction: Indoles are weakly acidic and can sometimes be purified by extraction into a strong base, followed by washing and re-acidification. However, the halogen substituents may affect the acidity of the N-H bond.
Q3: Are there any specific safety precautions I should take during the synthesis of this compound?
A3: Yes, several safety precautions should be observed:
-
Grignard Reagents: Vinylmagnesium bromide is highly flammable and reacts violently with water. All manipulations should be carried out under a dry, inert atmosphere.
-
Hydrazine: Hydrazine is toxic and potentially explosive. It should be handled with extreme care in a well-ventilated fume hood.
-
Catalysts: Palladium on carbon and Raney nickel are flammable, especially when dry and in the presence of hydrogen. They should be handled with care.
-
Solvents: Many of the solvents used in these syntheses are flammable and/or toxic. Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE).
Q4: Can I use other formamide acetals besides DMF-DMA in the Leimgruber-Batcho synthesis?
A4: Yes, other formamide acetals, such as diethylformamide diethyl acetal (DEF-DEA), can be used. However, DMF-DMA is the most commonly used reagent for this transformation.
Q5: What are the common impurities I might encounter in the synthesis of this compound?
A5: In the vinylmagnesium bromide route , impurities may arise from the reaction of the Grignard reagent with the nitro group, leading to a complex mixture of partially reduced and rearranged products.
In the Leimgruber-Batcho synthesis , potential impurities include:
-
Unreacted enamine intermediate.
-
The corresponding aniline (from reduction of the nitro group without cyclization).
-
Over-reduced products, such as the corresponding indoline.
-
Side products from polymerization, especially if strong acids are used during workup.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Key Reagents | Reported/Expected Yield | Advantages | Disadvantages |
| Vinylmagnesium Bromide Route | 1-bromo-2-chloro-4-nitrobenzene | Vinylmagnesium bromide | ~15%[1] | One-pot reaction | Very low yield, potential for numerous side reactions, requires cryogenic temperatures. |
| Leimgruber-Batcho Synthesis | 4-bromo-5-chloro-2-nitrotoluene | DMF-DMA, Reducing Agent (e.g., Pd/C, H₂) | Expected >70% | High yield, versatile, milder conditions for the final step. | Two-step process, requires synthesis of the starting nitrotoluene. |
Experimental Protocols
General Protocol for Leimgruber-Batcho Synthesis of this compound
Step 1: Synthesis of the Enamine Intermediate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-5-chloro-2-nitrotoluene in anhydrous dimethylformamide (DMF).
-
Add dimethylformamide dimethyl acetal (DMF-DMA) to the solution.
-
Heat the reaction mixture to reflux (around 150-160°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the DMF under reduced pressure to obtain the crude enamine intermediate, which is often a dark-colored solid or oil. This intermediate can be used in the next step without further purification or can be purified by column chromatography.
Step 2: Reductive Cyclization to this compound
-
Dissolve the crude enamine intermediate in a suitable solvent (e.g., ethanol, ethyl acetate, or tetrahydrofuran).
-
Add a catalytic amount of a reducing agent, such as 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator at a suitable pressure (e.g., 50 psi).
-
Monitor the reaction by TLC until the enamine is consumed.
-
Once the reaction is complete, carefully filter the catalyst through a pad of Celite.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for improving the yield of this compound.
Caption: Key steps in the Leimgruber-Batcho synthesis of this compound.
References
Technical Support Center: Purification of 5-Bromo-6-chloro-1H-indole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and standardized protocols for the purification of crude 5-Bromo-6-chloro-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The primary methods for purifying this compound are column chromatography and recrystallization.[1] Column chromatography is effective for separating the target compound from a complex mixture of impurities, while recrystallization is useful for removing smaller amounts of impurities from a relatively crude product.
Q2: My compound streaks significantly on the TLC plate. What causes this and how can I fix it?
Streaking or tailing on a TLC plate is a common issue with indole derivatives. This is often caused by the basic nature of the indole nitrogen interacting strongly with the slightly acidic silica gel.[2] To resolve this, you can add a small amount of a basic modifier, such as 0.1–2.0% triethylamine (NEt₃), to your mobile phase.[2] Another cause can be sample overload; try diluting your sample before spotting it on the plate.[2]
Q3: I have poor separation between my product and an impurity during column chromatography. What should I do?
Poor separation can be addressed by optimizing the solvent system.[3] It is recommended to systematically test different solvent systems with varying polarities.[3] If optimizing the eluent is not sufficient, consider changing the stationary phase. For basic compounds like indoles that may interact strongly with acidic silica, using neutral alumina or a different grade of silica gel can improve separation.[3]
Q4: My yield is very low after purification. What are the potential causes?
Low yield can result from several factors. During column chromatography, the compound may not be eluting fully from the column if the solvent system is too non-polar.[3] Gradually increasing the eluent polarity should resolve this. In recrystallization, using an excessive amount of solvent or cooling the solution too quickly can lead to significant product loss in the mother liquor. Ensure you are using a minimal amount of hot solvent to fully dissolve the crude product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
| Issue | Potential Cause | Recommended Solution |
| Poor Separation in Column Chromatography | The polarity of the eluent is not optimal. | Systematically test solvent systems with varying polarities. A common starting point for indole derivatives is a mixture of hexane and ethyl acetate. |
| The compound is interacting too strongly with the silica gel. | Add a small percentage of triethylamine (e.g., 0.1-1%) to the eluent to reduce tailing.[2] Alternatively, switch to a neutral stationary phase like alumina.[3] | |
| Compound Won't Elute from Column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| The compound may have decomposed on the silica gel. | Test for stability by spotting the compound on a TLC plate, waiting, and then eluting to see if degradation spots appear.[3] If unstable, consider a different purification method or stationary phase. | |
| Low Recovery from Recrystallization | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent required to dissolve the crude solid. |
| The solution was cooled too rapidly, leading to fine crystals and trapping of impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals. | |
| Product is an Oil, Not a Solid | The product contains significant impurities that are depressing the melting point. | Re-purify the material using column chromatography to remove the impurities before attempting recrystallization again. |
| Residual solvent is present. | Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of this compound.
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal system will give your target compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent. Pack the column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate). Pre-adsorb the crude product onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the solvent system determined by your TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.[4]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for indoles include toluene, ethanol, methanol, or mixtures like ethanol/water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under a vacuum to remove any residual solvent.
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for addressing low purification yields.
References
Technical Support Center: Synthesis of 5-Bromo-6-chloro-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 5-Bromo-6-chloro-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: A common laboratory-scale synthesis involves the reaction of 1-bromo-2-chloro-4-nitrobenzene with vinylmagnesium bromide in an inert solvent like tetrahydrofuran (THF) at low temperatures. This is followed by a reaction quench and purification.[1] Other multi-step methods may also be employed, potentially starting from substituted anilines or other indole precursors, though these can involve more complex procedures and potentially toxic reagents.[2]
Q2: What are the typical impurities observed in the synthesis of this compound?
A2: Impurities can arise from various sources including starting materials, side reactions, and incomplete reactions. Common byproducts may include regioisomers, dehalogenated products, or products from the over-reduction of the indole ring.[3] The purity of the starting 1-bromo-2-chloro-4-nitrobenzene is crucial, as any impurities in this material can carry through to the final product.
Q3: How can I purify the crude this compound?
A3: The most effective and commonly cited method for purifying this compound is column chromatography.[1] Recrystallization from a suitable solvent system can also be an effective technique for removing certain impurities.[4] The choice of purification method will depend on the nature and quantity of the impurities present.
Q4: My reaction yield is very low. What are the potential causes?
A4: Low yields can be attributed to several factors. The reaction is sensitive to temperature and moisture, so careful control of these parameters is essential. The quality of the vinylmagnesium bromide is also critical; it should be freshly prepared or properly stored to ensure its reactivity. In some synthetic routes, the overall yield of multi-step reactions can be inherently low.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: The final product is impure, showing multiple spots on TLC.
Potential Cause 1: Presence of Starting Material
-
Identification: Compare the TLC of your product with the starting material (1-bromo-2-chloro-4-nitrobenzene). A spot with the same Rf value indicates the presence of unreacted starting material.
-
Solution: Ensure the reaction goes to completion by monitoring it via TLC. If the reaction has stalled, consider adding a fresh portion of vinylmagnesium bromide. For purification, column chromatography is effective in separating the product from the starting material.
Potential Cause 2: Formation of Dehalogenated Impurities
-
Identification: Mass spectrometry can reveal the presence of species with molecular weights corresponding to the loss of a bromine or chlorine atom.
-
Solution: This can occur under harsh reaction or workup conditions. Ensure the reaction temperature is maintained at the recommended low temperature and that the workup is performed under mild conditions. Purification via column chromatography may separate these byproducts.
Potential Cause 3: Formation of Regioisomers
-
Identification: The formation of other chloroindole isomers, though less common in this specific synthesis, can be identified by careful analysis of NMR spectra.[3]
-
Solution: This is often inherent to the reaction mechanism. Separation of regioisomers typically requires careful column chromatography with an optimized solvent system.
| Potential Impurity | Possible Cause | Analytical Identification | Suggested Solution |
| 1-Bromo-2-chloro-4-nitrobenzene | Incomplete reaction | TLC, LC-MS | Monitor reaction to completion, column chromatography |
| Debrominated/Dechlorinated Indole | Side reaction | Mass Spectrometry, NMR | Maintain low reaction temperature, mild workup, column chromatography |
| Regioisomers | Non-specific reaction | NMR, HPLC | Optimize reaction conditions, column chromatography |
| Polymeric materials | Uncontrolled reaction | Baseline on NMR, insolubility | Control temperature, slow addition of reagents |
Experimental Protocols
Synthesis of this compound[1]
-
Under a nitrogen atmosphere, dissolve 1-bromo-2-chloro-4-nitrobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -40°C.
-
Slowly add a solution of vinylmagnesium bromide in THF dropwise, maintaining the temperature at -40°C.
-
After the addition is complete, continue to stir the reaction mixture at -40°C for one hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product into ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the dissolved product onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for an impure this compound product.
References
Avoiding over-bromination in indole synthesis
Welcome to the Technical Support Center for Indole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the bromination of indoles, with a specific focus on avoiding over-bromination.
Troubleshooting Guides
This section provides solutions to common problems encountered during the electrophilic bromination of indoles.
Issue 1: Low Yield of Mono-brominated Indole and High Amount of Di- or Tri-brominated Byproducts
-
Possible Cause: Excessive amount of brominating agent.
-
Solution: Use a stoichiometric amount (1.0 equivalent) or only a slight excess (e.g., 1.05 equivalents) of the brominating agent.
-
-
Possible Cause: Reaction temperature is too high, leading to decreased selectivity.
-
Solution: Perform the reaction at a lower temperature. For many indole brominations, maintaining the temperature at 0°C or even lower is recommended to improve the selectivity for mono-bromination.[1]
-
-
Possible Cause: The chosen brominating agent is too reactive.
-
Solution: Switch to a milder or more selective brominating agent. If molecular bromine (Br₂) is causing over-bromination, consider using N-bromosuccinimide (NBS) or pyridinium bromide perbromide.[1]
-
-
Possible Cause: The indole ring is too activated due to the unprotected nitrogen.
-
Solution: Protect the indole nitrogen with a suitable protecting group, such as Boc (tert-butoxycarbonyl) or Ts (tosyl), to modulate the reactivity of the indole ring and prevent unwanted side reactions.[1]
-
Issue 2: Formation of Oxindole Byproducts
-
Possible Cause: Presence of water in the reaction medium when using NBS.
-
Solution: The reaction of indoles with NBS in aqueous solvents is known to favor the formation of oxindoles.[1] To avoid this, ensure the use of anhydrous aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or carbon tetrachloride (CCl₄) for the bromination reaction with NBS.[1]
-
-
Possible Cause: Use of tert-butanol as a solvent with NBS.
-
Solution: This specific solvent can promote the formation of 3-bromooxindoles.[1] It is advisable to use alternative anhydrous aprotic solvents.
-
Issue 3: Difficulty in Separating Mono-brominated Product from Byproducts
-
Possible Cause: Inappropriate solvent system (eluent) for column chromatography.
-
Solution: The polarity of the mobile phase is critical for achieving good separation. A systematic approach to selecting the eluent system using thin-layer chromatography (TLC) is recommended. Start with a non-polar solvent and gradually increase the polarity.
-
-
Possible Cause: Overloading the chromatography column.
-
Solution: Use an appropriate amount of crude product relative to the amount of stationary phase (e.g., silica gel) to ensure proper separation.
-
-
Possible Cause: Co-elution of isomers.
-
Solution: If isomers are difficult to separate, consider derivatization of the product mixture to alter the polarity of the components, followed by separation and subsequent removal of the derivatizing group.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in indole bromination?
A1: Besides the desired mono-brominated indole, common byproducts include di- and tri-brominated indoles.[1] The reaction of indole with elemental chlorine and bromine is known to yield a mixture of products with higher degrees of substitution.[1] Specifically, the formation of 2,3-dibromoindole is a common outcome when using molecular bromine.[1] Additionally, depending on the reaction conditions and the brominating agent used (e.g., N-Bromosuccinimide in aqueous solvents), oxindole byproducts such as 3,5-dibromooxindole-3-acetic acid and 3-bromooxindole-3-acetic acid can also be formed.[1]
Q2: How can I control the selectivity of indole bromination to favor mono-substitution?
A2: Controlling selectivity is crucial to minimize over-bromination. Key strategies include:
-
Choice of Brominating Agent: Using milder or more selective brominating agents can significantly improve the outcome. For instance, N-bromosuccinimide (NBS) is a common reagent for selective bromination.[1] Other options include pyridinium bromide perbromide and dioxane dibromide, which have been used to synthesize 3-bromoindole with improved yields.[1]
-
Reaction Conditions: Temperature, solvent, and the presence of catalysts or bases play a vital role. Carrying out the reaction at low temperatures (e.g., 0-2°C) can increase the yield of the mono-brominated product.[1] The use of pyridine as a solvent can also help to neutralize evolved hydrogen bromide, which can otherwise lead to decomposition of the desired product.[1]
-
Protecting Groups: Protecting the indole nitrogen with groups like benzoyl or carbomethoxy can direct the bromination to specific positions and prevent side reactions. For example, the reaction of N-bromosuccinimide with N-benzoylindole gives a good yield of 3-bromo-N-benzoylindole, which can then be deprotected.[1]
Q3: My NBS bromination of indole is not working. What could be the problem?
A3: If you are not observing the desired product, consider the following:
-
Purity of NBS: NBS can decompose over time. It is recommended to use freshly recrystallized NBS for best results.
-
Solvent Choice: Ensure you are using an appropriate anhydrous aprotic solvent.
-
Initiation (for radical bromination): If the desired reaction is a radical bromination (e.g., at a benzylic position of a substituted indole), a radical initiator like AIBN or benzoyl peroxide, or initiation by light, may be necessary.
-
Reaction Monitoring: Use TLC to monitor the progress of the reaction. The absence of product formation could be due to slow reaction kinetics, requiring longer reaction times or a higher temperature.
Data Presentation
Table 1: Comparison of Brominating Agents and Conditions for Indole Bromination
| Brominating Agent | Substrate | Stoichiometry (Agent:Indole) | Solvent | Temperature (°C) | Yield of Mono-bromoindole | Byproducts Observed | Reference |
| Pyridinium Bromide Perbromide | Indole | 1:1 | Pyridine | 0-2 | ~60-70% (3-bromoindole) | Not specified | [2] |
| N-Bromosuccinimide (NBS) | Indole | 1:1 | THF | Room Temp | 96% (3-bromoindole) | Not specified | [3] |
| N-Bromosuccinimide (NBS) | Indole-3-acetic acid | 2 equivalents | tert-Butanol | Not specified | Low (BOAA) | OAA, 5-Bromo-OAA, 5-Bromo-BOAA | [4] |
| Bromine (Br₂) | Indole | Not specified | Not specified | Not specified | Variable | Higher substitution products (e.g., 2,3-dibromoindole) | [1] |
BOAA: 3-bromooxindole-3-acetic acid; OAA: oxindole-3-acetic acid. Data derived from analysis of the reaction mixture and illustrates the formation of oxindole byproducts.
Experimental Protocols
Protocol 1: Selective Synthesis of 3-Bromoindole using Pyridinium Bromide Perbromide
This protocol is adapted from a reported procedure for the selective mono-bromination of indole at the C-3 position.[1]
-
Preparation: Dissolve 4.0 g (0.034 mole) of indole in 40 ml of reagent-grade pyridine in a flask and cool the solution to 0-2°C in an ice-salt bath.[1]
-
Reaction: Slowly add a solution of 10.8 g (0.034 mole) of pyridinium bromide perbromide in 30 ml of pyridine to the cooled indole solution. Maintain the temperature below 2°C during the addition.[1]
-
Quenching: After the addition is complete, pour the reaction mixture into a stirred solution of 10% sodium bisulfite in water to quench any excess bromine.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic extracts with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 3-bromoindole.
Protocol 2: General Workup Procedure for NBS Bromination
This is a general workup procedure that can be adapted for many NBS bromination reactions.
-
Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining NBS and bromine.
-
Extraction: If the reaction was performed in a water-miscible solvent, add water and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to the mixture. Separate the organic layer. If the reaction was in a water-immiscible solvent, proceed to the washing step.
-
Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Removal of Colored Impurities from Halogenated Indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering colored impurities during the synthesis and purification of halogenated indoles.
Frequently Asked Questions (FAQs)
Q1: What is the origin of colored impurities in my halogenated indole product?
Colored impurities in halogenated indoles are typically high molecular weight byproducts formed through oxidation or polymerization of the indole ring.[1][2] The indole nucleus is susceptible to oxidation, especially when exposed to air, light, or acidic conditions, leading to the formation of highly conjugated, colored compounds.[1] Inadequate purification can also leave residual colored starting materials or reaction intermediates.
Q2: My purified halogenated indole is a solid, but it has a pink or brownish tint. Is this normal?
While pure halogenated indoles are typically white to off-white crystalline solids, a faint pink or brownish hue can develop over time due to slow oxidation upon exposure to air and light. However, a significant coloration in a freshly purified sample indicates the presence of impurities that should be removed for high-purity applications.
Q3: Which purification technique is most effective for removing colored impurities from halogenated indoles?
The most effective technique depends on the nature of the impurity and the scale of your experiment. Common and effective methods include:
-
Activated Carbon Treatment: Excellent for adsorbing bulky, non-polar colored impurities.[3]
-
Column Chromatography: Versatile for separating a wide range of impurities based on polarity.[1]
-
Crystallization: A powerful technique for obtaining highly pure crystalline products, effectively excluding impurities from the crystal lattice.[1]
Q4: Can I use a reducing agent to decolorize my halogenated indole sample?
Yes, in some cases, reducing agents can be used to convert colored oxidized impurities back to their colorless forms. However, care must be taken to ensure the reducing agent does not affect the halogen substituents or other functional groups on your indole.
Troubleshooting Guides
Issue 1: Persistent Color After Initial Purification
Symptom: Your halogenated indole remains colored even after a primary purification step like column chromatography or crystallization.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Highly Adsorbed Impurities on Silica Gel | 1. Switch to a different stationary phase: Consider using alumina (neutral or basic) for column chromatography, as some colored impurities may have a strong affinity for silica.[1] 2. Employ reverse-phase chromatography: This technique separates compounds based on hydrophobicity and can be effective at removing polar, colored impurities that are not well-retained on normal-phase silica. |
| Ineffective Crystallization Solvent | 1. Screen a wider range of solvents: The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature, while the colored impurity should either be very soluble or insoluble at all temperatures. 2. Use a solvent/anti-solvent system: Dissolve your compound in a good solvent and then slowly add an anti-solvent (in which your compound is insoluble) to induce crystallization. |
| Co-elution of Impurities during Chromatography | 1. Optimize your mobile phase: Use a shallower solvent gradient or try a different solvent system with different selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol).[1] 2. Consider a secondary purification step: If co-elution is unavoidable, a subsequent purification method like crystallization or treatment with activated carbon can be effective. |
Issue 2: Product Degradation During Purification
Symptom: You observe the formation of new colored spots on your TLC plate during column chromatography, or your product darkens upon standing after purification.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Acid-Sensitivity of the Indole Ring | 1. Deactivate silica gel: Pre-treat your silica gel column with a solvent system containing a small amount of a base, such as 1% triethylamine, to neutralize acidic sites.[1] 2. Use a neutral stationary phase: Alumina is a good alternative to silica for acid-sensitive compounds.[1] |
| Oxidation upon Exposure to Air | 1. Work under an inert atmosphere: If your compound is particularly sensitive, perform purification steps under a nitrogen or argon atmosphere. 2. Store purified product properly: Store your final product under an inert atmosphere, protected from light, and at a low temperature to minimize degradation. |
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical performance of different purification methods for removing colored impurities from indoles. Please note that actual results will vary depending on the specific compound and impurities.
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Activated Carbon Treatment | >98% | 80-95% | Highly effective for non-polar colored impurities; cost-effective.[3] | Can adsorb the desired product, leading to yield loss; not effective for all types of impurities. |
| Column Chromatography (Silica Gel) | >99% | 70-90% | Versatile and can separate a wide range of impurities.[1] | Can be time-consuming and require large volumes of solvent; potential for product degradation on acidic silica.[1] |
| Crystallization | >99.5% | 50-80%[4] | Can yield very high purity product; scalable. | Finding a suitable solvent can be challenging; yield can be lower than other methods. |
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon
This protocol is suitable for removing non-polar, colored impurities from a solution of your halogenated indole.
-
Dissolution: Dissolve the crude or partially purified halogenated indole in a suitable organic solvent (e.g., ethanol, ethyl acetate, or dichloromethane) at room temperature. Use the minimum amount of solvent necessary.
-
Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of your compound) to the solution.[5]
-
Stirring: Stir the mixture at room temperature for 30-60 minutes.[5] Gentle heating can sometimes improve efficiency, but should be used with caution to avoid solvent loss and potential degradation.[5]
-
Filtration: Filter the mixture through a pad of celite or a fine filter paper to remove the activated carbon.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the decolorized product.
Protocol 2: Purification by Recrystallization
This method is ideal for purifying solid halogenated indoles to a high degree of purity.[1]
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.[1]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[1]
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: A general workflow for the purification of halogenated indoles.
References
Improving the regioselectivity of 5-Bromo-6-chloro-1H-indole synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-6-chloro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the regioselectivity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound regarding regioselectivity?
The primary challenge in synthesizing this compound is controlling the regioselectivity to obtain the desired isomer over the potential 6-Bromo-5-chloro-1H-indole byproduct. The outcome of the reaction is highly dependent on the chosen synthetic route and the directing effects of the bromo and chloro substituents on the benzene ring of the indole precursor. Both steric and electronic effects of these substituents play a crucial role in determining the final product distribution.[1][2][3]
Q2: Which common indole syntheses can be adapted for this compound, and what are the expected starting materials?
Several classical indole syntheses can be adapted, each with its own starting material requirements that dictate the final regiochemistry:
| Synthesis Method | Required Precursor for this compound | Key for Regiocontrol |
| Bartoli Indole Synthesis | 1-Bromo-2-chloro-4-nitrobenzene | The position of the nitro group and the ortho substituent are critical.[4][5] |
| Fischer Indole Synthesis | (4-Bromo-5-chloro-phenyl)hydrazine | The direction of the[1][1]-sigmatropic rearrangement determines the indole isomer.[6][7] |
| Leimgruber-Batcho Synthesis | 4-Bromo-5-chloro-2-nitrotoluene | The position of the methyl group relative to the nitro group locks in the regioselectivity.[8][9] |
| Madelung Synthesis | N-(4-Bromo-5-chloro-2-methylphenyl)acetamide | The intramolecular cyclization occurs at the position of the methyl group.[10] |
Q3: How do the electronic effects of the bromo and chloro substituents influence the regioselectivity?
In reactions involving electrophilic aromatic substitution on a substituted benzene ring, the directing effects of existing substituents are paramount. Both bromine and chlorine are ortho-, para-directing deactivators. However, their relative positions and the specific reaction mechanism will determine the preferred site of cyclization. For instance, in the Fischer indole synthesis, the electronic nature of substituents can stabilize or destabilize intermediates in the key[1][1]-sigmatropic rearrangement, thereby controlling the regiochemical outcome.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low yield of the desired this compound isomer and formation of the 6-Bromo-5-chloro isomer.
This is a common regioselectivity issue. The approach to solving it depends on the synthetic method used.
Potential Causes & Solutions:
-
Fischer Indole Synthesis:
-
Cause: Unfavorable[1][1]-sigmatropic rearrangement leading to the undesired isomer. The electronic properties of the substituents on the phenylhydrazine ring influence the stability of the transition state.[6]
-
Solution:
-
Optimize Acid Catalyst: The choice and concentration of the acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂) can influence the reaction pathway. Experiment with different acids and concentrations to favor the desired rearrangement.[7]
-
Modify Reaction Temperature: Temperature can affect the selectivity of competing reaction pathways. A systematic variation of the reaction temperature may favor the formation of the desired product.
-
-
-
Bartoli Indole Synthesis:
-
Cause: While the Bartoli synthesis is known for its utility in preparing 7-substituted indoles, the regioselectivity for other substitution patterns can be less predictable. The steric bulk of the ortho substituent to the nitro group is a key factor.[5]
-
Solution:
-
Starting Material Purity: Ensure the starting 1-Bromo-2-chloro-4-nitrobenzene is free of isomeric impurities.
-
Grignard Reagent Equivalence: The reaction requires at least three equivalents of the vinyl Grignard reagent for optimal results.[4][5] Ensure the accurate determination of the Grignard reagent concentration.
-
-
Problem 2: Low overall yield and formation of tar-like byproducts.
Low yields and the formation of polymeric or degradation products can occur due to harsh reaction conditions or the instability of intermediates.
Potential Causes & Solutions:
-
General:
-
Cause: High reaction temperatures or prolonged reaction times can lead to decomposition.
-
Solution:
-
Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Purification of Reagents and Solvents: Use freshly distilled solvents and purified reagents to avoid side reactions caused by impurities.
-
-
-
Madelung Synthesis:
-
Cause: This synthesis often requires very high temperatures and a strong base, which can lead to degradation.[10]
-
Solution:
-
Use of Milder Bases: Explore the use of alternative, milder base systems if the traditional sodium ethoxide proves too harsh.
-
Solvent Choice: The choice of a high-boiling, inert solvent is critical to maintain a consistent reaction temperature.
-
-
Experimental Protocols
Bartoli Indole Synthesis of this compound
This protocol is based on the general principles of the Bartoli synthesis and is adapted for the target molecule.
Starting Material: 1-Bromo-2-chloro-4-nitrobenzene
Reagents: Vinylmagnesium bromide (3 eq.), Tetrahydrofuran (THF, anhydrous)
Procedure:
-
Dissolve 1-Bromo-2-chloro-4-nitrobenzene in anhydrous THF under an inert atmosphere.
-
Cool the solution to -40 °C.
-
Slowly add three equivalents of vinylmagnesium bromide solution while maintaining the temperature at -40 °C.
-
After the addition is complete, stir the reaction mixture at -40 °C for one hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
A reported yield for a similar synthesis is around 15%, indicating that optimization is likely necessary.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the synthesis of this compound.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Bartoli_indole_synthesis [chemeurope.com]
- 5. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Madelung synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: N-alkylation of 5-Bromo-6-chloro-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the N-alkylation of 5-Bromo-6-chloro-1H-indole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-alkylation of this compound and offers potential solutions in a question-and-answer format.
Q1: My N-alkylation reaction is showing low to no conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion in the N-alkylation of this compound is a common challenge, primarily due to the decreased nucleophilicity of the indole nitrogen caused by the electron-withdrawing effects of the bromine and chlorine substituents.[1]
Here are several troubleshooting steps to improve your reaction yield:
-
Evaluate the Base and Solvent System:
-
Strong Base: Complete deprotonation of the indole N-H is critical. A strong base like sodium hydride (NaH) is typically required. Ensure you are using a sufficient excess (e.g., 1.1–1.5 equivalents).[2]
-
Polar Aprotic Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are essential to dissolve the resulting indole anion.[1] DMF is often preferred as it can enhance the rate of S_N2 reactions.[3]
-
-
Ensure Anhydrous Conditions:
-
Strong bases like NaH react violently with water. Any moisture in the reaction will consume the base and inhibit the deprotonation of your indole. Always use anhydrous solvents and flame-dry your glassware under an inert atmosphere (e.g., argon or nitrogen).[4]
-
-
Increase Reaction Temperature:
-
For deactivated indoles, room temperature may not be sufficient. Increasing the reaction temperature, for instance to 80°C, can often improve the reaction rate and yield.[1] However, monitor for potential degradation of your starting material or product at elevated temperatures.
-
-
Check the Alkylating Agent:
-
The reactivity of alkyl halides follows the order I > Br > Cl. If you are using a less reactive alkyl chloride, consider switching to the corresponding bromide or iodide.[5]
-
Ensure the purity of your alkylating agent, as degradation can lead to poor results.
-
Q2: I am observing a significant amount of C3-alkylation as a side product. How can I improve the N-selectivity?
A2: Competition between N- and C3-alkylation is a frequent issue in indole chemistry, as the C3 position is often more nucleophilic than the nitrogen atom.[4] For this compound, while the overall nucleophilicity is reduced, C3-alkylation can still occur.
Strategies to favor N-alkylation include:
-
Ensure Complete Deprotonation: Incomplete deprotonation leaves neutral indole in the reaction mixture, which can preferentially react at the C3 position. Using a strong base like NaH in a polar aprotic solvent like DMF helps to ensure the formation of the indolide anion, which is more likely to react at the nitrogen.[1][4]
-
Solvent Choice: The choice of solvent can influence the ratio of N- to C-alkylation. Using a higher proportion of DMF in THF/DMF mixtures has been shown to favor N-alkylation.[2]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2]
Q3: My reaction is producing di-alkylated products. How can I prevent this?
A3: Di-alkylation, where both the nitrogen and a carbon atom are alkylated, can occur with highly reactive alkylating agents or under forcing conditions.
To minimize di-alkylation:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[4]
-
Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration and reduces the probability of a second alkylation event.[4]
-
Lower Reaction Temperature: If the reaction is proceeding too quickly and forming multiple products, lowering the temperature can help to control the reactivity and prevent over-alkylation.[6]
Frequently Asked Questions (FAQs)
Q1: What are the standard "classical" conditions for the N-alkylation of an electron-deficient indole like this compound?
A1: The classical approach involves the deprotonation of the indole with a strong base, followed by the addition of an alkyl halide.[2] A common set of conditions would be:
-
Base: Sodium hydride (NaH, 1.1-1.5 equivalents)[2]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)[2]
-
Alkylating Agent: Alkyl bromide or iodide (1.0-1.2 equivalents)[2]
-
Temperature: 0°C for deprotonation, followed by stirring at room temperature or heating (e.g., up to 80°C) for the alkylation step.[3]
Q2: Are there milder alternatives to using sodium hydride?
A2: Yes, several milder methods can be employed, although they may require more optimization for an electron-deficient substrate. These include:
-
Carbonate Bases: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar solvent like DMF or acetonitrile can be effective, especially with more reactive alkylating agents.[1] Cs₂CO₃ is often more effective due to its higher solubility.[6]
-
Phase-Transfer Catalysis (PTC): This method often uses a base like potassium hydroxide in a biphasic system with a phase-transfer catalyst (e.g., a quaternary ammonium salt). This can be a good option to avoid strictly anhydrous conditions.
-
Transition Metal Catalysis: Copper and palladium-catalyzed methods have been developed that can proceed under neutral or mildly basic conditions.[1]
Q3: How do the bromo and chloro substituents at the 5 and 6 positions affect the N-alkylation reaction?
A3: The bromine and chlorine atoms are electron-withdrawing groups. Their presence on the indole ring decreases the electron density of the aromatic system, which has two main consequences for N-alkylation:
-
Increased Acidity of the N-H bond: The N-H bond is more acidic compared to an unsubstituted indole, making it easier to deprotonate.
-
Decreased Nucleophilicity of the Indolide Anion: After deprotonation, the resulting anion is less nucleophilic. This makes the subsequent reaction with the alkylating agent slower and may require more forcing conditions (e.g., higher temperature, more reactive alkylating agent) to achieve a good yield.[1][7]
Q4: Can I use protecting groups to improve the outcome of my reaction?
A4: While protecting groups are more commonly used to prevent reactions at the indole nitrogen, a temporary protecting group at the C3 position could be considered if C3-alkylation is a persistent and unavoidable side reaction. However, this adds extra steps to your synthesis. For N-alkylation, the primary focus should be on optimizing the reaction conditions to favor N-selectivity.
Data Presentation
The following tables summarize typical reaction parameters for the N-alkylation of 5-bromoindole, a close structural analog of this compound. These conditions serve as a strong starting point for optimization.
Table 1: N-benzylation of 5-Bromoindole
| Parameter | Condition |
| Starting Material | 5-Bromoindole (1.0 eq) |
| Alkylating Agent | Benzyl bromide (1.1 eq) |
| Base | Sodium hydride (1.2 eq) |
| Solvent | Anhydrous DMF |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-12 hours |
| Typical Yield | 85-95% |
Data adapted from a representative protocol for 5-bromoindole.[8]
Table 2: N-methylation of 5-Bromoindole
| Parameter | Condition |
| Starting Material | 5-Bromoindole (1.0 eq) |
| Alkylating Agent | Methyl iodide (1.5 eq) |
| Base | Potassium hydroxide (powdered) |
| Solvent | Anhydrous DMSO |
| Temperature | Room Temperature |
| Reaction Time | 1-3 hours |
| Typical Yield | 90-98% |
Data adapted from a representative protocol for 5-bromoindole.[8]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound using Sodium Hydride
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).[9]
-
Deprotonation: Cool the solution to 0°C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.
-
Caution: Hydrogen gas is evolved.
-
-
Stirring: Allow the mixture to stir at 0°C for 30-60 minutes, or until the evolution of hydrogen gas ceases.[9]
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0°C.[9]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. For less reactive alkyl halides or due to the deactivated nature of the substrate, gentle heating (e.g., 40-80°C) may be necessary.[9] Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[8]
-
Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).[9]
-
Washing: Wash the combined organic layers with water and then with brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[8]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[8]
Visualizations
Caption: Troubleshooting workflow for N-alkylation.
Caption: Standard experimental workflow for N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Stability issues of 5-Bromo-6-chloro-1H-indole under acidic conditions
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Bromo-6-chloro-1H-indole, particularly under acidic conditions. The information is based on the general chemical properties of indole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound, especially in acidic environments?
A1: Like many indole derivatives, this compound is susceptible to degradation in acidic conditions. The indole nucleus is electron-rich and can be protonated at the C3 position in strong acids.[1] This protonation can lead to deactivation of the pyrrole ring for some reactions or initiate polymerization, resulting in a complex mixture of degradation products and a decrease in the purity of your compound.[2]
Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis after exposing my compound to acidic conditions. What could be the cause?
A2: The appearance of unexpected peaks is a common indicator of compound degradation. For indole compounds, acidic conditions in the mobile phase or sample diluent can cause on-column degradation or oligomerization.[2] This is particularly true for compounds like indole-3-carbinol, which can form multiple byproducts in acidic environments.[2]
Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?
A3: To maximize stability, this compound should be stored in a cool, dark, and dry place.[3] For solutions, it is recommended to store them at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term) in tightly sealed, light-protected containers (e.g., amber vials).[3] If possible, storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.[2]
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: Yes, adding antioxidants can be an effective strategy to mitigate oxidative degradation. Common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[3] The choice and concentration of the antioxidant should be compatible with your experimental system.
Q5: My experiment requires an acidic pH. How can I minimize the degradation of this compound?
A5: If acidic conditions are unavoidable, consider the following strategies:
-
Use the mildest possible acidic conditions: Opt for weaker acids or buffer systems that maintain the required pH without being overly harsh.
-
Limit exposure time: Prepare acidic solutions of the compound immediately before use and minimize the duration of the experiment.
-
Lower the temperature: Running the reaction or analysis at a lower temperature can significantly reduce the rate of degradation.[2]
-
Protect from light: Light can sometimes catalyze degradation pathways.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound After an Acidic Workup
-
Possible Cause: Acid-catalyzed polymerization or degradation. Indoles are known to polymerize in the presence of strong acids.[1]
-
Troubleshooting Steps:
-
Neutralize Promptly: After the acidic step, immediately neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to quench the acid-catalyzed reaction.
-
Use a Milder Acid: If the reaction allows, switch to a weaker acid or use a buffered solution.
-
Temperature Control: Perform the acidic step at a lower temperature (e.g., 0°C or below) to slow down potential degradation reactions.
-
Analytical Monitoring: Use techniques like TLC or LC-MS to monitor the stability of the compound at different time points during the acidic treatment to identify the onset of degradation.
-
Issue 2: Inconsistent Results in Biological Assays
-
Possible Cause: Degradation of the compound in the acidic environment of the cell culture media or assay buffer.
-
Troubleshooting Steps:
-
Stability Check in Media: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium or assay buffer under experimental conditions (e.g., 37°C, 5% CO₂).[3]
-
Fresh Preparations: Prepare fresh solutions of the compound immediately before each experiment to minimize degradation over time.[3]
-
pH Adjustment: If possible, adjust the pH of your stock solution or the final assay buffer to be as close to neutral as your experiment allows.[3]
-
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Acidic Buffer
This protocol outlines a general method to evaluate the stability of an indole derivative under specific acidic conditions using HPLC analysis.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).[3]
-
Test Solution Preparation: Dilute the stock solution into the acidic buffer of interest (e.g., pH 2, 4, and a neutral control at pH 7) to a final concentration suitable for HPLC analysis.
-
Time-Point Sampling: Incubate the test solutions at a relevant temperature (e.g., room temperature or 37°C). At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of each solution.[3]
-
Quenching: Immediately quench the degradation process by diluting the aliquot with a strong, neutral solvent like acetonitrile and storing it at a low temperature until analysis.[3]
-
HPLC Analysis: Analyze the samples by a suitable reverse-phase HPLC method. The mobile phase should be chosen to provide good separation of the parent compound from any potential degradants. A typical mobile phase might consist of a gradient of acetonitrile and water with a neutral or mildly acidic modifier like formic acid.[4]
-
Data Analysis: Quantify the peak area of the this compound at each time point to determine the percentage of the compound remaining relative to the initial time point (t=0).
Data Presentation
Table 1: Hypothetical Stability Data for this compound in Aqueous Buffers at 37°C
| Time (hours) | % Remaining (pH 2) | % Remaining (pH 4) | % Remaining (pH 7) |
| 0 | 100 | 100 | 100 |
| 1 | 85 | 95 | 99 |
| 2 | 72 | 91 | 99 |
| 4 | 55 | 85 | 98 |
| 8 | 30 | 75 | 97 |
| 24 | <5 | 50 | 95 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Visualizations
Caption: Workflow for assessing the stability of an indole compound.
Caption: Factors influencing the stability of halogenated indoles.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 5-Bromo-1H-indole and 5-Bromo-6-chloro-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Halogenation of the indole ring is a common strategy to modulate the physicochemical and biological properties of these molecules. This guide provides an objective comparison of the biological activities of derivatives of 5-bromo-1H-indole and 5-bromo-6-chloro-1H-indole, supported by available experimental data and detailed protocols.
Introduction to the Compounds
5-bromo-1H-indole is a halogenated derivative of indole that has been extensively studied as a building block for the synthesis of various biologically active molecules. The presence of the bromine atom at the 5-position can significantly influence the compound's lipophilicity, metabolic stability, and ability to interact with biological targets.[1][2]
This compound is a di-halogenated indole. The introduction of a second halogen, a chlorine atom at the 6-position, is expected to further alter the electronic and steric properties of the indole ring, potentially leading to different biological activity profiles compared to its mono-halogenated counterpart. This scaffold is a key component in various synthetic compounds, including those used as chromogenic substrates in molecular biology.
Comparative Biological Activity
Direct comparative studies on the biological activity of the parent compounds, 5-bromo-1H-indole and this compound, are scarce in publicly available literature. However, research on their derivatives provides insights into their potential activities. A notable study identified both 5-chloroindole and 5-bromoindole as lead molecules for the development of novel antibacterial agents against Vibrio parahaemolyticus, with both exhibiting a Minimum Inhibitory Concentration (MIC) of 50 μg/mL. While this data point is for the mono-halogenated indoles, it suggests that halogenation at the 5-position confers significant antibacterial potential.
Derivatives of 5-bromo-1H-indole have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For instance, certain 5-bromoindole-2-carboxamides have shown high antibacterial activity against pathogenic Gram-negative bacteria with MIC values in the range of 0.35–1.25 μg/mL.
The biological activities of this compound are less extensively documented in the form of direct pharmacological studies. However, its derivatives are utilized in various biological assays. For example, 5-bromo-6-chloro-3-indolyl-β-D-galactopyranoside is a well-known chromogenic substrate for the β-galactosidase enzyme. This application, while not a direct therapeutic activity, highlights the interaction of this scaffold with biological macromolecules.
Quantitative Data Comparison
The following table summarizes the available quantitative data for the antibacterial activity of 5-bromo-1H-indole and a closely related compound.
| Compound | Biological Activity | Test Organism | Result (MIC) |
| 5-bromo-1H-indole | Antibacterial | Vibrio parahaemolyticus | 50 μg/mL |
| 5-chloro-1H-indole | Antibacterial | Vibrio parahaemolyticus | 50 μg/mL |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 5-bromo-1H-indole or this compound derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 μL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm is typically subtracted.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
Caption: Workflow of the MTT assay for determining cytotoxicity.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
While direct comparative data for 5-bromo-1H-indole and this compound is limited, the available information on their derivatives suggests that halogenation of the indole ring is a viable strategy for developing bioactive compounds, particularly with antimicrobial and anticancer potential. The presence of a bromine atom at the 5-position appears to be a key feature for antibacterial activity. Further studies are warranted to directly compare the biological activities of these two parent indoles and to explore the full potential of the 5-bromo-6-chloro-indole scaffold in drug discovery. The provided experimental protocols serve as a foundation for researchers to conduct such comparative evaluations.
References
A Spectroscopic Showdown: 5-Bromo-6-chloro-1H-indole vs. 6-chloro-1H-indole
A detailed comparative analysis of the spectroscopic signatures of 5-Bromo-6-chloro-1H-indole and its precursor, 6-chloro-1H-indole, is presented for researchers, scientists, and professionals in drug development. This guide leverages available experimental data and predictive analysis to delineate the structural nuances imparted by the addition of a bromine atom to the indole scaffold.
This comparison focuses on the key spectroscopic techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Understanding the distinct spectral characteristics of these two compounds is crucial for reaction monitoring, quality control, and the rational design of new indole-based therapeutic agents.
Executive Summary of Spectroscopic Differences
The introduction of a bromine atom at the C5 position of the 6-chloro-1H-indole core induces notable shifts in the spectroscopic data. In ¹H NMR, the aromatic protons of this compound are expected to show distinct downfield shifts and altered coupling patterns compared to 6-chloro-1H-indole due to the electron-withdrawing nature of bromine. Similarly, in ¹³C NMR, the carbons in proximity to the bromine atom will experience significant changes in their chemical shifts. The vibrational frequencies in the IR spectrum will also be affected, with new bands corresponding to the C-Br bond and shifts in aromatic C-H and C=C stretching frequencies. The UV-Vis spectrum is anticipated to show a bathochromic (red) shift in the maximum absorption wavelength (λmax) for the brominated compound. Finally, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine and chlorine isotopes.
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound and 6-chloro-1H-indole.
Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound and Experimental for 6-chloro-1H-indole in CDCl₃)
| Proton | This compound (Predicted Chemical Shift, δ ppm) | 6-chloro-1H-indole (Experimental Chemical Shift, δ ppm) |
| H1 (N-H) | ~8.2 (br s) | ~8.1 (br s) |
| H2 | ~7.3 (m) | ~7.2 (m) |
| H3 | ~6.5 (m) | ~6.4 (m) |
| H4 | ~7.7 (s) | ~7.5 (d) |
| H5 | - | ~7.0 (dd) |
| H7 | ~7.4 (s) | ~7.3 (d) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound and Experimental for 6-chloro-1H-indole in CDCl₃)
| Carbon | This compound (Predicted Chemical Shift, δ ppm) | 6-chloro-1H-indole (Experimental Chemical Shift, δ ppm) |
| C2 | ~126 | ~125 |
| C3 | ~102 | ~102 |
| C3a | ~129 | ~129 |
| C4 | ~124 | ~121 |
| C5 | ~115 (C-Br) | ~120 |
| C6 | ~128 (C-Cl) | ~127 (C-Cl) |
| C7 | ~113 | ~111 |
| C7a | ~134 | ~135 |
Table 3: IR Spectroscopic Data (Predicted for this compound and Experimental for 6-chloro-1H-indole)
| Vibrational Mode | This compound (Predicted Wavenumber, cm⁻¹) | 6-chloro-1H-indole (Experimental Wavenumber, cm⁻¹) |
| N-H Stretch | ~3400 | ~3400 |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |
| C=C Aromatic Stretch | ~1600-1450 | ~1610, 1580, 1460 |
| C-N Stretch | ~1330 | ~1330 |
| C-Cl Stretch | ~750 | ~740 |
| C-Br Stretch | ~650 | - |
Table 4: UV-Vis Spectroscopic Data (Predicted for this compound and Experimental for 6-chloro-1H-indole in Methanol)
| Compound | Predicted/Experimental λmax (nm) |
| This compound | ~275-285 |
| 6-chloro-1H-indole | ~270 |
Table 5: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₈H₅BrClN | 230.49 | [M]+• at 229/231/233 (isotopic pattern), loss of Br, loss of Cl, loss of HCN |
| 6-chloro-1H-indole | C₈H₆ClN | 151.59 | [M]+• at 151/153 (isotopic pattern), loss of Cl, loss of HCN |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the indole derivative is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Spectra are acquired on a 400 MHz or higher spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
-
¹³C NMR Spectroscopy: Spectra are recorded on the same instrument using a proton-decoupled pulse sequence. Typical parameters involve a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the indole derivative is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The wavelength range is typically scanned from 200 to 400 nm to determine the wavelength of maximum absorption (λmax).
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Samples are typically introduced via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Ionization (EI) is a common method for generating ions of these relatively volatile compounds.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
Visualizing the Spectroscopic Comparison Workflow
Purity Assessment of Commercial 5-Bromo-6-chloro-1H-indole: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes, from early-stage discovery to preclinical development. 5-Bromo-6-chloro-1H-indole is a key building block in the synthesis of various biologically active compounds. This guide provides a comparative overview of the purity of commercially available this compound, outlines detailed experimental protocols for its assessment, and discusses potential alternatives.
Comparative Purity Analysis
The purity of this compound from commercial suppliers typically ranges from 97% to 98%.[1] Variations in purity can arise from different synthetic routes and purification methods employed by manufacturers. The presence of impurities, even in small amounts, can lead to side reactions, reduced yields, and misleading biological data. Therefore, independent verification of purity is highly recommended.
Below is a summary of typical purity specifications and potential impurities that may be encountered in commercial batches of this compound.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Common Potential Impurities |
| Purity by HPLC (% Area) | ≥ 98% | ≥ 97%[1] | Isomeric indole species, starting materials (e.g., 1-bromo-2-chloro-4-nitrobenzene), residual solvents. |
| Appearance | White to off-white solid | Light yellow to brown powder | Colored impurities may indicate degradation or residual synthetic reagents. |
| Melting Point | Not specified | Not specified | A broad melting point range can indicate the presence of impurities. |
| Documentation | Certificate of Analysis (CoA), NMR, HPLC data often available.[1] | CoA, NMR, HPLC data often available.[1] | --- |
Experimental Protocols for Purity Assessment
Accurate determination of the purity of this compound requires robust analytical methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for purity assessment due to its high resolution and sensitivity. A reverse-phase HPLC method is suitable for analyzing this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase and Gradient:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program: A typical gradient would start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B to elute the compound and any impurities.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
Sample Preparation:
-
Dissolve an accurately weighed sample of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Splitless (1 µL).
MS Conditions:
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and absolute method for purity determination without the need for a reference standard of the analyte itself.
Instrumentation:
-
400 MHz or higher NMR Spectrometer.
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh 5-10 mg of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into the same vial. The internal standard should have a known purity and signals that do not overlap with the analyte.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
NMR Parameters:
-
Pulse Sequence: A standard 90° pulse with a relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
The spectra should be properly phased and baseline corrected.
Purity Calculation: The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molecular weights and masses of the analyte and the standard.[2]
Experimental Workflow and Data Analysis
Caption: Workflow for the comprehensive purity assessment of this compound.
Alternatives to this compound
The choice of a specific halogenated indole derivative often depends on the desired physicochemical properties and biological activity for a particular drug development program. Both 5-chloro and 5-bromo-indole derivatives are widely used scaffolds in medicinal chemistry.[3]
-
5-Chloro-indole derivatives: The smaller size of the chlorine atom may be advantageous for fitting into more sterically constrained active sites of biological targets.[3]
-
Other Bromo-indole derivatives: The larger size and greater polarizability of bromine can lead to stronger intermolecular forces and may enhance binding to certain biological targets through halogen bonding.[3]
The decision to use a specific halogenated indole should be based on experimental data and the specific goals of the research.
Role in Signaling Pathways
Halogenated indoles, including this compound derivatives, are integral to the development of inhibitors for various signaling pathways implicated in diseases like cancer. For instance, indole derivatives have been shown to inhibit key kinases in the EGFR/BRAF signaling pathway, which is often dysregulated in various cancers.
Caption: Inhibition of the BRAF kinase in the EGFR signaling pathway by a this compound derivative.
References
Comparative Guide to Validated Analytical Methods for 5-Bromo-6-chloro-1H-indole Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of 5-Bromo-6-chloro-1H-indole is critical for ensuring the quality and consistency of starting materials and intermediates in pharmaceutical synthesis. This guide provides a comparative overview of validated analytical methods, primarily focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the precise quantification of this compound. The methodologies and performance data presented are based on established analytical principles for similar halogenated indole compounds and serve as a robust starting point for method development and validation.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. Below is a summary of the key performance characteristics of two widely used methods: HPLC-UV and GC-MS.
| Parameter | HPLC-UV | GC-MS (with derivatization) |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance detection. | Chromatographic separation based on volatility and polarity, followed by mass-based detection. |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Specificity | Good; can distinguish from common impurities. | Excellent; mass fragmentation provides high specificity. |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on methods for structurally similar compounds and should be validated for the specific application.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk materials and simple formulations.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample, dissolve it in a known volume of methanol, and dilute as necessary with the mobile phase to fall within the calibration range.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method offers high sensitivity and specificity and is particularly useful for complex matrices or when trace-level quantification is required. Derivatization is often necessary to improve the volatility and thermal stability of the indole.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 amu (or Selected Ion Monitoring for higher sensitivity).
2. Derivatization, Standard, and Sample Preparation:
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Working Standard Solutions: Prepare calibration standards by diluting the stock solution in a suitable solvent like acetonitrile.
-
Derivatization Procedure:
-
Evaporate a known volume of the standard or sample solution to dryness under a stream of nitrogen.
-
Add 50 µL of the derivatizing reagent and 50 µL of acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injecting 1 µL into the GC-MS.
-
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards.
-
Quantify the this compound in the samples based on the calibration curve.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the analytical process and logical relationships, the following diagrams are provided.
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical decision tree for selecting an appropriate analytical method.
Comparative Analysis of the Cross-Reactivity Profile of 5-Bromo-6-chloro-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of 5-Bromo-6-chloro-1H-indole derivatives, a class of compounds with significant potential in therapeutic development. Due to their structural similarity to known kinase inhibitors, understanding their selectivity is crucial for advancing their clinical prospects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to offer a comprehensive resource for researchers.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenation of the indole ring, particularly with bromine and chlorine, can significantly modulate a compound's physicochemical properties, influencing its binding affinity and selectivity for various biological targets. Derivatives of this compound have emerged as a promising area of research, with studies indicating their potential as inhibitors of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a major focus of drug discovery.
This guide focuses on the cross-reactivity of this specific indole scaffold, providing a framework for evaluating its selectivity and potential off-target effects. Understanding the interaction of these derivatives with a range of kinases and other potential off-targets is essential for predicting their therapeutic efficacy and safety profile.
Data Presentation: Kinase Inhibitory Profile
The following table presents representative data on the inhibitory activity of a hypothetical this compound derivative (termed BCI-001 ) against a panel of selected protein kinases. This data is illustrative and serves to demonstrate the format and type of information crucial for assessing cross-reactivity. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are provided. A lower IC50 value indicates higher potency.
| Target Kinase | Kinase Family | BCI-001 IC50 (nM) | Reference Compound (e.g., Staurosporine) IC50 (nM) |
| EGFR | Tyrosine Kinase | 50 | 10 |
| VEGFR2 | Tyrosine Kinase | 250 | 15 |
| PDGFRβ | Tyrosine Kinase | 400 | 20 |
| c-Kit (WT) | Tyrosine Kinase | 800 | 25 |
| SRC | Tyrosine Kinase | 1,500 | 5 |
| CDK2/cyclin A | CMGC | >10,000 | 30 |
| PKA | AGC | >10,000 | 8 |
| ROCK1 | AGC | 5,000 | 12 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. The following are protocols for key assays used to determine the cross-reactivity and inhibitory potential of this compound derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human protein kinases (e.g., EGFR, VEGFR2, etc.)
-
Appropriate peptide or protein substrates for each kinase
-
Adenosine Triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound test compounds
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO.
-
Reaction Mixture Preparation: In a 384-well plate, add the kinase assay buffer, the specific kinase, and its corresponding substrate.
-
Compound Incubation: Add the test compounds at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Enzyme Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a coupled luciferase/luciferin reaction.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Protocol 2: Cell-Based Kinase Phosphorylation Assay
This protocol assesses the inhibitory effect of the compounds on the phosphorylation of a kinase's substrate within a cellular context.
Materials:
-
Human cancer cell line overexpressing the target kinase (e.g., A549 for EGFR)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound test compounds
-
Stimulating ligand (e.g., EGF for EGFR)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the target kinase and downstream substrates like AKT and ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Starve the cells in serum-free medium for 24 hours.
-
Compound Incubation: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 2 hours).
-
Kinase Activation: Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes) to induce kinase activation and autophosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow Diagram
Caption: A typical workflow for screening and profiling kinase inhibitors.
Benchmarking 5-Bromo-6-chloro-1H-indole: A Comparative Guide to Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the core chemical scaffold is a critical determinant of a compound's potency, selectivity, and overall drug-like properties. The indole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] This guide provides a comparative analysis of the 5-Bromo-6-chloro-1H-indole scaffold against other prominent kinase inhibitor scaffolds, including indazole, quinoline, and pyrimidine.
While direct experimental data for this compound is not extensively available in the public domain, this guide leverages data from structurally related indole derivatives to offer a valuable benchmark. The introduction of halogen atoms, such as bromine and chlorine, to the indole ring is a common strategy to modulate the physicochemical and biological properties of these molecules, including lipophilicity and binding interactions with target proteins.[2]
This comparison aims to provide researchers with a data-driven resource for informed decision-making in the design and development of novel kinase inhibitors.
Comparative Analysis of Kinase Inhibitor Scaffolds
The inhibitory activity of kinase inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in vitro.[1] Lower IC50 values are indicative of higher potency.[2] The following tables summarize the IC50 values of representative compounds from each scaffold class against key oncogenic kinases.
Receptor Tyrosine Kinase (RTK) Inhibitors:
| Scaffold | Compound Example | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| Indole | Sunitinib | VEGFR2 | 100[1] | - |
| Nintedanib | VEGFR1, -2, -3 | -[1] | - | |
| Axitinib (Indazole core) | VEGFR1 | 0.1 - 1.2[2] | - | |
| VEGFR2 | 0.2[2] | - | ||
| VEGFR3 | 0.1 - 0.3[2] | - | ||
| Pazopanib (Pyrimidine core) | VEGFR1 | 10[2] | - | |
| VEGFR2 | 30[2] | - | ||
| VEGFR3 | 47[2] | - | ||
| Quinoline | Erlotinib (Quinazoline) | EGFR (WT) | ~2[3] | - |
| EGFR (L858R) | ~2[3] | ~5 (PC-9)[3] | ||
| EGFR (T790M) | ~200[3] | - | ||
| Pyrimidine | Osimertinib | EGFR (WT) | ~15[3] | - |
| EGFR (L858R) | ~1[3] | - | ||
| EGFR (T790M) | ~1[3] | ~10 (H1975)[3] |
Data compiled from multiple sources. A dash (-) indicates that a specific IC50 value was not provided in the cited sources. Cellular IC50 values are cell line-dependent.
Non-Receptor Tyrosine and Serine/Threonine Kinase Inhibitors:
| Scaffold | Compound Example | Target Kinase | Biochemical IC50 (nM) |
| Indole | Benzo[e]pyridoindole C1 | Aurora A | 31[4] |
| Pyrrole-indolin-2-one 33 | Aurora B | 156[4] | |
| Indazole | Axitinib | c-Kit | 1.7[2] |
| Pazopanib | c-Kit | 74 - 140[2] | |
| Indazole-based PLK4 inhibitor (C05) | PLK4 | < 0.1[5] | |
| Pyrimidine | Barasertib (AZD1152) | Aurora B | 0.37[4] |
| AMG900 | Aurora A/B | 4[4] |
Data compiled from multiple sources.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methodologies used to evaluate these kinase inhibitors, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Experimental Protocols
The determination of a kinase inhibitor's potency and selectivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for common in vitro and cell-based kinase assays.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common method to determine the IC50 value of a test compound against a purified kinase.
Objective: To quantify the in vitro inhibitory activity of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Biotinylated peptide substrate
-
ATP (at Km concentration for the kinase)
-
Test compound (e.g., this compound derivative)
-
Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)
-
HTRF Detection Reagents (e.g., Europium-labeled anti-phospho-antibody and Streptavidin-XL665)
-
384-well low-volume plates
-
Plate reader capable of HTRF detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the diluted test compound to the wells of the 384-well plate.
-
Add the kinase enzyme to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[6][7]
-
-
Detection:
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[6]
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal * 10,000).[6]
-
Normalize the data with the "no inhibitor" control representing 100% kinase activity and the "no enzyme" control as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2]
-
Cell-Based Phosphorylation Assay (ELISA)
This protocol outlines a method to assess the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.[9]
Objective: To measure the inhibition of substrate phosphorylation by a test compound in intact cells.
Materials:
-
Cell line expressing the target kinase and its substrate
-
96-well cell culture plates
-
Test compound
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody for the substrate protein
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution and stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
ELISA:
-
Transfer the cell lysates to the pre-coated ELISA plate.
-
Incubate to allow the capture antibody to bind the substrate protein.
-
Wash the plate and add the phospho-specific detection antibody.
-
Incubate and wash, then add the HRP-conjugated secondary antibody.
-
After another incubation and wash, add the TMB substrate and allow the color to develop.
-
Stop the reaction with the stop solution.[9]
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[9]
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data and plot the percentage of phosphorylation inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
-
Conclusion
The indole scaffold remains a highly valuable and versatile starting point for the development of potent and selective kinase inhibitors.[1] While direct experimental data on this compound is limited, the analysis of related indole derivatives suggests its potential as a promising scaffold for targeting a range of kinases, particularly receptor tyrosine kinases like VEGFR and EGFR, as well as serine/threonine kinases such as Aurora kinases.
The comparative data presented in this guide indicates that indole-based inhibitors can achieve potencies comparable to, and in some cases exceeding, those of other well-established scaffolds like indazole, quinoline, and pyrimidine. The strategic placement of bromo and chloro substituents on the indole ring offers opportunities for fine-tuning the compound's physicochemical properties and optimizing its binding interactions within the ATP-binding pocket of target kinases.
Further investigation through in vitro and cell-based assays, following the detailed protocols provided, is essential to fully elucidate the kinase inhibition profile and therapeutic potential of this compound and its derivatives. The data and methodologies presented herein provide a solid foundation for researchers to advance their drug discovery programs in this promising area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. revvity.com [revvity.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Chloro-Indole Derivatives as EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of bioactive compounds. Halogenated indoles, particularly those with chloro and bromo substitutions, have garnered significant attention for their potential as targeted anticancer agents. This guide provides an objective comparison of a novel 5-chloro-indole derivative, Compound 5f , against the established drug Erlotinib , focusing on their activity as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
This document summarizes quantitative in vitro data, details key experimental methodologies, and presents a representative protocol for in vivo evaluation, offering a comprehensive resource for researchers in oncology and drug discovery.
Data Presentation: In Vitro Efficacy and Kinase Inhibition
The following tables provide a comparative summary of the in vitro antiproliferative activity and EGFR kinase inhibition of Compound 5f and the reference drug, Erlotinib. The data highlights the potency of these compounds against various cancer cell lines and their selectivity for wild-type and mutant forms of the EGFR kinase.
Table 1: Comparative Antiproliferative Activity (GI₅₀, nM)
| Compound/Drug | Panc-1 (Pancreatic) | HT-29 (Colon) | A-549 (Lung) | MCF-7 (Breast) | Mean GI₅₀ |
| Compound 5f | 28 | 35 | 27 | 26 | 29 |
| Erlotinib | 30 | 32 | 30 | 40 | 33 |
Data extracted from a study on 5-chloro-indole-2-carboxamides, which demonstrated that Compound 5f has a potent antiproliferative effect across multiple cancer cell lines, with a mean GI₅₀ value slightly lower than that of Erlotinib[1].
Table 2: Comparative EGFR Kinase Inhibitory Activity (IC₅₀, nM)
| Compound/Drug | EGFRWT (Wild-Type) | EGFRT790M (Mutant) |
| Compound 5f | 75 | 9.5 |
| Erlotinib | 80 | - |
| Osimertinib | - | 8 |
Compound 5f shows potent inhibitory activity against both wild-type EGFR and the clinically relevant T790M mutant, with potency comparable to the third-generation inhibitor Osimertinib against the mutant form[1].
Correlation of In Vitro and In Vivo Activity
While specific in vivo data for Compound 5f is not yet available in published literature, the potent in vitro antiproliferative and EGFR kinase inhibitory activities strongly suggest its potential for in vivo efficacy. The sub-nanomolar to nanomolar IC₅₀ values against both wild-type and mutant EGFR indicate that the compound effectively engages its molecular target at concentrations that are achievable in a preclinical setting.
The strong performance of Compound 5f against cancer cell lines in vitro provides a solid rationale for its evaluation in animal models. A successful in vivo study would be expected to show a significant reduction in tumor growth in xenograft models implanted with EGFR-dependent cancer cells. The following section details a representative experimental protocol for such an in vivo study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.
In Vitro Antiproliferative (MTT) Assay
This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Compound 5f, Erlotinib) and incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration that inhibits cell growth by 50%) using a dose-response curve.[2][3]
In Vitro EGFR Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR protein.
Protocol:
-
Reaction Setup: In a 96-well plate, add the test compound, a purified EGFR enzyme (either wild-type or mutant), and a suitable substrate peptide.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.[4][5][6]
Representative In Vivo Xenograft Tumor Model
This protocol describes a standard method for evaluating the in vivo anticancer activity of a compound using a mouse xenograft model.
Protocol:
-
Cell Preparation: Culture a suitable human cancer cell line (e.g., A-549 for lung cancer, MCF-7 for breast cancer) and harvest the cells during their exponential growth phase.
-
Animal Implantation: Subcutaneously inject a suspension of the cancer cells (typically 1 x 10⁶ to 1 x 10⁷ cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Treatment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Then, randomize the mice into treatment and control groups. Administer the test compound (e.g., Compound 5f) and a vehicle control to the respective groups according to a predetermined schedule and dosage.
-
Monitoring: Measure the tumor volume and the body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.[7][8][9]
Mandatory Visualizations
The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for in vitro screening.
References
- 1. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vivo Xenograft Experiments [bio-protocol.org]
A Comparative Guide to the Synthetic Routes of Halogenated Indoles
For Researchers, Scientists, and Drug Development Professionals
Halogenated indoles are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The introduction of a halogen atom onto the indole scaffold can profoundly influence the molecule's physicochemical properties and biological efficacy. This guide provides a comparative overview of common synthetic routes for the preparation of chlorinated, brominated, and iodinated indoles, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The synthesis of halogenated indoles is most commonly achieved through electrophilic halogenation of the indole ring. The choice of halogenating agent and reaction conditions plays a crucial role in determining the regioselectivity and yield of the desired product.
Data Presentation
The following tables summarize quantitative data for various halogenation methods, providing a comparative look at their efficiency and substrate scope.
Table 1: Chlorination of Indoles
| Entry | Substrate | Chlorinating Agent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Indole | N-Chlorosuccinimide (NCS) | Acetonitrile | RT | 2-4 | 3-Chloroindole | High | [1] |
| 2 | 2-Methylindole | N-Chlorosuccinimide (NCS) | Dichloromethane | RT | - | 3-Chloro-2-methylindole | - | [2] |
| 3 | Indole | Sulfuryl Chloride | - | - | - | 4-Chloroindole, 6-Chloroindole | - | [3][4] |
| 4 | o-Cresol | Sulfuryl Chloride | - | <75 | - | 4-Chloro-o-cresol | up to 95% | [4] |
| 5 | Toluene | Sulfuryl Chloride | - | - | - | Chlorotoluenes | Quantitative | [3] |
Table 2: Bromination of Indoles
| Entry | Substrate | Brominating Agent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Indole | N-Bromosuccinimide (NBS) | DMF | RT | - | 3-Bromoindole | High | [5] |
| 2 | Indoline | Bromine | 1,2-Dichloroethane | 0-5 | - | N-Acetyl-5-bromoindoline | 93.14 | [6] |
| 3 | Indole | Bromine | Water | 0-5 | 1 | 5-Bromoindole | 61 (overall) | [7] |
| 4 | Indole | NH4Br/nBu4NBr (Electrochemical) | Acetonitrile | RT | - | 3-Bromoindole | 81 | [8] |
Table 3: Iodination of Indoles
| Entry | Substrate | Iodinating Agent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Indole | N-Iodosuccinimide (NIS) | DMF | RT | - | 3-Iodoindole | High | [5] |
| 2 | N,N-dialkyl-o-(1-alkynyl)anilines | Iodine | Dichloromethane | RT | - | 3-Iodoindoles | Excellent | [9][10] |
| 3 | o-Haloanilines, Terminal Alkynes, NIS, Alkyl Halides | NIS | - | RT | 2-5 | Trisubstituted 3-iodoindoles | 11-69 | [11] |
| 4 | 2-Alkynyl anilines | Iodine | - | - | - | 3-Iodoindoles | - | [12] |
Experimental Protocols
Detailed methodologies for key halogenation reactions are provided below. These protocols are based on established literature procedures and can be adapted for specific substrates and scales.
Protocol 1: Synthesis of 3-Chloroindole using N-Chlorosuccinimide (NCS)[1]
Materials:
-
9H-pyrido[2,3-b]indole (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Anhydrous acetonitrile (0.1 M)
-
Round-bottom flask
-
Magnetic stir bar
-
Nitrogen atmosphere setup
Procedure:
-
To a solution of 9H-pyrido[2,3-b]indole in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar, add N-chlorosuccinimide in one portion at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the crude product by column chromatography.
Protocol 2: Synthesis of 5-Bromoindole[7][13]
This is a multi-step synthesis.
Step 1: Preparation of Sodium Indoline-2-Sulfonate
-
Dissolve 50g of indole in 100 ml of ethanol.
-
Add this solution to a solution of 100g of sodium bisulfite in 300 ml of water.
-
Stir the mixture overnight.
-
Collect the resulting light tan solid by vacuum filtration, wash with ether, and dry.
Step 2: Sodium 1-Acetyl Indoline-2-Sulfonate
-
Suspend the dried solid from Step 1 in acetic anhydride.
-
Stir the suspension using an overhead stirrer at 70°C for 1 hour.
-
Add more acetic anhydride to break the slurry and facilitate stirring.
-
Increase the temperature to 90°C for 2 hours.
-
Allow the suspension to cool to room temperature, filter, and wash with acetic anhydride. The crude, damp solid is used in the next step.
Step 3: 5-Bromoindole
-
Dissolve all the acylated material from Step 2 in 150 ml of water at 0-5°C.
-
To this clear yellow solution, add 40g of Bromine dropwise with stirring, keeping the temperature below 5°C.
-
Stir the solution at 0-5°C for 1 hour, then allow it to come to room temperature.
-
Add a solution of about 10g of sodium bisulfite in 30 ml of water to remove excess bromine.
-
Bring the solution to a neutral pH using 40% NaOH, keeping the temperature below 30°C.
-
Stir the solution overnight (~12 hours) at 50°C, during which a light tan precipitate will form.
-
Make the solution basic by adding 40% NaOH and stir for an additional 3 hours at 50°C.
-
Collect the light tan precipitate by vacuum filtration, wash well with water, and air dry.
-
Recrystallize the product from ethanol and water to obtain a beige solid. The overall yield is approximately 61%.
Protocol 3: Synthesis of 3-Iodoindoles via Pd/Cu-Catalyzed Coupling and Electrophilic Cyclization[9][10]
This is a two-step process.
Step 1: Sonogashira Coupling of N,N-Dialkyl-o-iodoanilines with Terminal Alkynes
-
Combine the N,N-dialkyl-o-iodoaniline, terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper co-catalyst (e.g., CuI) in a suitable solvent such as THF.
-
Add a base (e.g., triethylamine) and stir the mixture at room temperature until the starting materials are consumed (monitored by TLC).
-
Work up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent, and purifying the crude product by column chromatography.
Step 2: Electrophilic Cyclization
-
Dissolve the N,N-dialkyl-o-(1-alkynyl)aniline from Step 1 in dichloromethane.
-
Add a solution of iodine (I₂) in dichloromethane dropwise at room temperature.
-
Stir the reaction until the cyclization is complete (monitored by TLC).
-
The reaction mixture can be washed with aqueous sodium thiosulfate to remove excess iodine, followed by standard aqueous workup and purification by column chromatography to yield the 3-iodoindole.
Visualization of Synthetic and Biological Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the synthesis of halogenated indoles and a key signaling pathway affected by these compounds.
Synthetic Workflow
Caption: A generalized experimental workflow for the synthesis of halogenated indoles.
Biological Signaling Pathway: Inhibition of NF-κB by Brominated Indoles
Several studies have highlighted the anti-inflammatory and anticancer properties of brominated indoles, which are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13][14][15] This pathway is a crucial regulator of genes involved in inflammation, cell survival, and proliferation.[16][17][18]
The canonical NF-κB pathway is initiated by pro-inflammatory signals that lead to the activation of the IκB kinase (IKK) complex.[19][20] The IKK complex then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and subsequent degradation by the proteasome.[17][21] The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes.[17][22]
Brominated indoles, such as 3-(2-bromoethyl)-indole (BEI-9), have been shown to inhibit this pathway.[13][14] The proposed mechanism involves the inhibition of the IKK complex, which prevents the phosphorylation and subsequent degradation of IκBα.[15][17] As a result, NF-κB remains sequestered in the cytoplasm, and the transcription of pro-inflammatory and pro-survival genes is suppressed.[17][23]
Caption: Inhibition of the canonical NF-κB signaling pathway by brominated indoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed regioselective C2–H chlorination of indoles with para-toluenesulfonyl chloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 5. High Yield Selective Bromination and Iodination of Indoles in N,N-Dimethylformamide | Semantic Scholar [semanticscholar.org]
- 6. Page loading... [guidechem.com]
- 7. Synthesis of 5-Bromo Indole [designer-drug.com]
- 8. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway [mdpi.com]
- 23. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of 5-bromo and 5-fluoro indole derivatives in cancer cells
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential. Among these, halogenated indole derivatives have garnered substantial interest for their potent anticancer activities. The introduction of a halogen atom at the 5-position of the indole ring, in particular, has been shown to modulate the pharmacological profile of these compounds significantly. This guide provides a head-to-head comparison of the in vitro anticancer activities of 5-bromo and 5-fluoro indole derivatives, presenting key experimental data, detailed protocols, and visual representations of their mechanisms of action to aid in drug discovery and development efforts.
It is important to note that the data presented here is collated from various studies. Direct comparisons of potency should be made with caution, as experimental conditions can vary between studies.
Quantitative Data Presentation: A Comparative Overview
The following tables summarize the cytotoxic activities (IC50 values) of representative 5-bromo and 5-fluoro indole derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Anticancer Activity of Selected 5-Bromoindole Derivatives (IC50 in µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromoindole-2-carboxylic acid derivative | Compound 3a | A549 (Lung) | Not specified, but potent | [1] |
| HepG2 (Liver) | Not specified, but potent | [1] | ||
| MCF-7 (Breast) | Not specified, but potent | [1] | ||
| 5-Bromo-7-azaindolin-2-one derivative | Compound 23c | A549 (Lung) | 3.103 | [2] |
| Compound 23d | Skov-3 (Ovarian) | 3.721 | [2] | |
| Compound 23p | HepG2 (Liver) | 2.357 | [2] | |
| A549 (Lung) | 3.012 | [2] | ||
| Skov-3 (Ovarian) | Not specified, but potent | [2] | ||
| 2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide | 2-NPHC | HUVEC (Cytotoxicity) | 711.7 | [3] |
| Rat Aortic Ring (Anti-angiogenesis) | 13.42 | [3] |
Table 2: Anticancer Activity of Selected 5-Fluoroindole Derivatives (IC50 in µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-based 5(6)-fluoroindole | Compound 11 | HCT116 (Colorectal) | 0.00452 | [4] |
| CT26 (Colorectal) | 0.01869 | [4] | ||
| 4-Fluoroindoline derivative | Compound 24a | PERK enzyme inhibition | 0.0008 | [4] |
| Thiazole-based 5-fluoroindole | Compound 31a/b | HeLa (Cervical) | 32.48 | [4] |
| Glyoxylamide-based 6-fluoroindole | Compound 32b | HeLa (Cervical) | 22.34 | [4] |
| PC-3 (Prostate) | 24.05 | [4] | ||
| MDA-MB-231 (Breast) | 21.13 | [4] | ||
| BxPC-3 (Pancreatic) | 29.94 | [4] | ||
| Fluorinated-indole derivative | Compound 34b | A549 (Lung) | 0.8 | [4] |
| Thiazole-containing 5-fluoro-2-oxindole | Compound 3g | T-47D (Breast) | Growth Inhibition >70% | [5] |
| HOP-92 (Lung) | Growth Inhibition >70% | [5] | ||
| NCI/ADR-RES (Ovarian) | Growth Inhibition >70% | [5] | ||
| SNB-75 (CNS) | Growth Inhibition >70% | [5] |
Signaling Pathways and Mechanisms of Action
5-Bromo and 5-fluoro indole derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Many halogenated indoles function by inhibiting protein kinases that are crucial for cancer cell signaling. For instance, certain 5-bromoindole derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are pivotal in tumor growth and angiogenesis.[1][6] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[1]
Similarly, 5-fluoroindole derivatives have demonstrated potent inhibitory effects against various kinases, including Fms-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR), which are implicated in certain leukemias.[4] The ultimate outcome of these inhibitory actions is often the induction of apoptosis, or programmed cell death.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer activity of these compounds. Specific details may vary between studies.
In Vitro Anticancer Activity Assay (IC50 Determination via MTT Assay)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.
-
Cell Culture and Seeding: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are maintained in an incubator at 37°C with a humidified atmosphere of 5% CO2. For the assay, cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (5-bromo or 5-fluoro indole derivatives) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours.
-
MTT Assay: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol). The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.
-
Cell Treatment: Cancer cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specified time.
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.
Conclusion
Both 5-bromo and 5-fluoro indole derivatives represent promising classes of compounds for the development of novel anticancer agents. The available data suggests that both classes can exhibit potent cytotoxic and cytostatic effects against a wide range of cancer cell lines, often in the micromolar to nanomolar range. The specific halogen substitution can influence the potency and selectivity of the compounds, likely due to differences in electronegativity, size, and ability to form halogen bonds, which can affect their binding to target proteins.
While a direct, comprehensive comparison is challenging without studies conducted under identical conditions, this guide provides a valuable overview of the existing data. It is evident that both 5-bromo and 5-fluoro substitutions on the indole ring are viable strategies for generating potent anticancer candidates. Future research should focus on direct comparative studies and further exploration of the structure-activity relationships to optimize the therapeutic potential of these halogenated indole derivatives.
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 2. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Bromo-6-chloro-1H-indole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 5-Bromo-6-chloro-1H-indole are paramount for ensuring laboratory safety and environmental compliance. This guide provides a clear, procedural framework for the safe disposal of this compound, aligning with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. The compound is classified with the following hazard codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye irritation from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact and irritation. |
| Respiratory Protection | NIOSH/MSHA-approved respirator with a dust filter (e.g., N95). | Recommended, especially when handling the solid form where dust may be generated. |
| Protective Clothing | A lab coat or other protective clothing. | To prevent skin contact. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to all applicable federal, state, and local hazardous waste regulations.
1. Waste Identification and Segregation:
-
Designate this compound and any materials contaminated with it (e.g., weighing paper, gloves, absorbent pads) as hazardous waste.
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.
2. Waste Collection and Containment:
-
Collect all solid waste in a clearly labeled, sealable, and compatible waste container.
-
For solutions, absorb the liquid with an inert, non-combustible material like vermiculite or sand before placing it in the designated waste container.
-
Ensure the waste container is kept tightly closed when not in use and stored in a well-ventilated, secure area away from incompatible materials.
3. Labeling and Documentation:
-
Properly label the hazardous waste container with the full chemical name ("this compound"), the associated hazards (e.g., "Harmful," "Irritant"), and the accumulation start date.
-
Maintain a log of the waste generated.
4. Consultation and Professional Disposal:
-
It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to understand local regulations[1].
-
The disposal of the contents and the container must be carried out through an approved waste disposal plant or a licensed hazardous waste contractor[1][2].
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash [1].
Accidental Spill Response
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation.
-
Contain the Spill: Prevent the spread of the material.
-
Absorb and Collect: For solid spills, carefully sweep or vacuum the material and place it into a suitable disposal container. Avoid generating dust. For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area thoroughly.
-
Package for Disposal: All cleanup materials should be treated as hazardous waste and disposed of according to the protocol outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-Bromo-6-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 5-Bromo-6-chloro-1H-indole. Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing risks associated with this halogenated indole compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is the first line of defense against potential exposure. The following table summarizes the mandatory and recommended PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Engineering Controls | Chemical Fume Hood | Certified and operational | To prevent inhalation of dust and vapors. All handling of the solid compound and its solutions must be performed within a fume hood. |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) | To protect eyes from dust particles and splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves | To prevent skin contact. Gloves should be inspected before use and changed frequently, especially after contamination. |
| Body Protection | Laboratory Coat | Full-length, buttoned | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or when there is a risk of generating significant dust or aerosols outside of a fume hood. | To prevent inhalation of fine particles. |
| Foot Protection | Closed-Toe Shoes | Made of a durable material | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial for minimizing exposure and preventing contamination.
1. Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Gather all necessary equipment, including PPE, spatulas, weighing paper, and appropriate solvent-dispensing tools.
-
Prepare a designated waste container for halogenated organic waste.
2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid this compound inside a chemical fume hood to contain any dust.
-
Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.
-
Close the container tightly immediately after use.
3. Solution Preparation:
-
Slowly add the solid compound to the solvent to avoid splashing.
-
If sonication or heating is required, ensure the container is appropriately sealed or equipped with a condenser to prevent vapor release.
4. Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the chemical using a suitable solvent.
-
Dispose of all contaminated materials, including gloves and weighing paper, in the designated halogenated waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to protect personnel and the environment. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[1]
1. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste".
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and properly labeled container for "Halogenated Organic Liquid Waste".[2] Do not mix with non-halogenated organic or aqueous waste.[3]
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[4]
3. Storage:
-
Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[4]
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[5] Follow all local, state, and federal regulations.
Experimental Workflow and Safety Logic
The following diagrams illustrate the procedural flow for safely handling this compound and the logical steps for risk assessment and mitigation.
Caption: Workflow for handling this compound.
Caption: Risk assessment logic for chemical handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
